4-Fluoro-2-(trifluoromethoxy)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDKCJQODJFZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123572-66-7 | |
| Record name | 4-Fluoro-2-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoro-2-(trifluoromethoxy)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Fluoro-2-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, safety and handling protocols, and its pivotal role as a versatile building block in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.
Core Compound Identity and Properties
This compound, identified by the CAS number 123572-66-7 , is a specialized chemical intermediate valued for its unique substitution pattern.[1][2][3][4] The presence of both a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts distinct physicochemical properties that are highly sought after in the design of novel bioactive compounds.
Chemical and Physical Data
A compilation of the known properties for this compound is presented below. It is important to note that while data for this specific isomer is limited, the properties of related fluorinated anilines provide a valuable comparative context.
| Property | Value | Source(s) |
| CAS Number | 123572-66-7 | [1][2][3][4] |
| Molecular Formula | C₇H₅F₄NO | [1][2][3] |
| Molecular Weight | 195.11 g/mol | [1][3][4] |
| Appearance | Liquid | [1] |
| Purity | Available at ≥95% | [1] |
The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) moiety, is a well-established strategy in modern medicinal chemistry. These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile in several advantageous ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes in the body. This can lead to an increased half-life and improved bioavailability of a drug candidate.
-
Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule. This property can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the pKa of nearby functional groups, influencing a molecule's solubility, binding affinity to its target protein, and overall electronic properties.
The strategic placement of both a fluorine atom and a trifluoromethoxy group in this compound makes it a highly valuable synthon for introducing these beneficial properties into new chemical entities.
Synthesis Strategies
While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, the general approach to synthesizing substituted anilines typically involves a multi-step process. A plausible synthetic route, based on established organic chemistry principles for related compounds, would likely involve:
-
Nitration: Introduction of a nitro group onto a suitably substituted benzene ring, such as 1-fluoro-3-(trifluoromethoxy)benzene. This is often achieved using a mixture of nitric acid and sulfuric acid.
-
Reduction: The nitro group is then reduced to an amine (-NH₂) to yield the final aniline product. This reduction is commonly carried out via catalytic hydrogenation using catalysts like palladium on carbon, or by using reducing agents such as tin(II) chloride in acidic conditions.
The following diagram illustrates a generalized synthetic pathway for a substituted aniline, which could be adapted for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of substituted anilines.
Applications in Pharmaceutical Research
As a specialized building block, this compound is primarily utilized in the research and development phase of drug discovery. Its amine functionality provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules.
While specific examples of marketed drugs containing this exact isomer are not readily identifiable, it is a valuable intermediate for the synthesis of compound libraries used in high-throughput screening to identify new drug leads. The unique electronic and steric properties it imparts are of interest in developing novel inhibitors, receptor antagonists, and other therapeutic agents across a range of disease areas, including oncology, neurodegenerative disorders, and infectious diseases.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound. A Material Safety Data Sheet (MSDS) should always be consulted prior to use.[5] General safety and handling guidelines include:
-
Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors or mists.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a specialized and valuable chemical intermediate for the pharmaceutical and agrochemical industries. Its unique combination of a fluorine atom and a trifluoromethoxy group on an aniline scaffold provides a powerful tool for medicinal chemists to modulate the properties of new chemical entities, with the goal of enhancing metabolic stability, membrane permeability, and overall biological activity. As the demand for more effective and safer drugs continues to grow, the importance of such precisely functionalized building blocks in the drug discovery and development pipeline is set to increase.
References
A Comprehensive Technical Guide to 4-Fluoro-2-(trifluoromethoxy)aniline: Properties, Reactivity, and Applications
A In-depth technical guide
Introduction: A Key Building Block in Modern Chemistry
4-Fluoro-2-(trifluoromethoxy)aniline is a highly functionalized aromatic amine that has garnered significant attention as a versatile building block in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a fluorine atom, an amine group, and a trifluoromethoxy group on a benzene ring, imparts a combination of electronic and physicochemical properties that are highly desirable in the design of complex, biologically active molecules.
The presence of the trifluoromethoxy (-OCF₃) group is particularly influential. This moiety serves as a lipophilic hydrogen bond acceptor and is known to significantly enhance metabolic stability, improve membrane permeability, and modulate the basicity (pKa) of the aniline nitrogen.[1][2] The fluorine atom further modifies the electronic landscape of the aromatic ring, influencing its reactivity and potential interactions with biological targets. This guide provides a detailed examination of the core physical and chemical properties of this compound, outlines its reactivity with a practical experimental protocol, and discusses its applications, particularly within the realm of drug discovery.
Physicochemical Properties
The distinct properties of this compound are a direct consequence of its molecular structure. The strong electron-withdrawing nature of the fluorine and trifluoromethoxy groups has a profound effect on the molecule's physical characteristics. A summary of its key properties is provided below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 123572-66-7 | N/A |
| Molecular Formula | C₇H₅F₄NO | N/A |
| Molecular Weight | 195.12 g/mol | N/A |
| Appearance | Liquid | N/A |
| Purity | Typically ≥95% | N/A |
| Predicted Boiling Point | ~203 °C | [3] |
| Predicted Density | ~1.43 g/cm³ | [3] |
| Predicted pKa | ~3.42 | [3] |
Note: Some physical properties like boiling point and density are predicted values from chemical databases and should be considered estimates.
Spectroscopic Profile
While detailed spectral analyses are proprietary to manufacturers, a characteristic spectroscopic profile can be predicted based on the structure.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.2 ppm) due to proton-proton and proton-fluorine couplings. A broad singlet corresponding to the amine (-NH₂) protons would also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon spectrum will display distinct signals for the seven carbon atoms. The carbons attached to fluorine and the trifluoromethoxy group will exhibit characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected: one for the aromatic fluorine and a second for the -OCF₃ group, likely appearing as a singlet.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 195, corresponding to the molecular weight.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-F stretching, and C-O-C stretching associated with the trifluoromethoxy group.
Chemical Reactivity and Synthetic Profile
The reactivity of this compound is dominated by the nucleophilic character of the amino group and the substitution pattern of the aromatic ring. The two strong electron-withdrawing groups (-F and -OCF₃) decrease the electron density of the aromatic ring and significantly reduce the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. This reduced reactivity is a critical consideration in experimental design.
Despite its attenuated nucleophilicity, the amine group readily participates in common reactions such as acylation, sulfonylation, and diazotization, though often requiring more forcing conditions or specialized reagents than more electron-rich anilines. The most common synthetic transformation is the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[4]
Caption: Generalized workflow for amide bond formation.
Detailed Protocol: Synthesis of N-(4-fluoro-2-(trifluoromethoxy)phenyl)acetamide
This protocol details a standard N-acylation reaction, a fundamental transformation for this class of compounds. The choice of reagents and conditions is tailored to address the reduced nucleophilicity of the aniline.
Objective: To synthesize the acetamide derivative of this compound via N-acylation using acetyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Methodology:
-
Reaction Setup (The "Why"): In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acetyl chloride.
-
Base Addition (The "Why"): Add the base (TEA or DIPEA, 1.5 eq) to the solution. This base acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction. Removing the HCl is essential as it would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
-
Acylation (The "Why"): Cool the reaction mixture to 0 °C using an ice bath. This is a precautionary measure to control the initial exotherm of the acylation reaction. Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, via a dropping funnel over 15-20 minutes. A slight excess of the acylating agent ensures complete consumption of the starting aniline.
-
Reaction Monitoring (The "Why"): Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture against the starting material, one can visualize the disappearance of the aniline and the appearance of a new, typically less polar, product spot.
-
Aqueous Workup (The "Why"): Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), water, and then brine. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
Drying and Concentration (The "Why"): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (The "Why"): The crude product can be purified by recrystallization or silica gel column chromatography, if necessary, to afford the pure N-(4-fluoro-2-(trifluoromethoxy)phenyl)acetamide.
Applications in Drug Discovery and Development
The incorporation of trifluoromethoxy groups into molecular scaffolds is a well-established strategy in modern drug design.[5] This group imparts several beneficial properties that make this compound an attractive starting material.
-
Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1][2] Incorporating this aniline into a drug candidate can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.
-
Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (logP) of a molecule.[2] This property is critical for enhancing a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted therapies.
-
Modulation of Basicity: The electron-withdrawing nature of the substituents lowers the pKa of the aniline. In a drug molecule, fine-tuning pKa is essential for optimizing solubility, receptor binding, and pharmacokinetic properties.
-
Receptor Interactions: The fluorine atoms can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a biological target, potentially increasing binding affinity and potency.[6]
Due to these advantageous properties, this and similar aniline derivatives are used in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, ion channel modulators, and G-protein coupled receptor (GPCR) ligands.[7][8]
Safety, Handling, and Storage
As with any laboratory chemical, this compound must be handled with appropriate care. The safety profile is similar to other toxic anilines.
-
Hazards: The compound is classified as toxic if swallowed and may be fatal in contact with skin.[9][10] It can cause skin irritation and serious eye damage. There is also a risk of damage to organs through prolonged or repeated exposure.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Avoid inhalation of vapors and direct contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Fluoro-3-(trifluoroMethoxy)aniline, 97% | 113421-98-0 [amp.chemicalbook.com]
- 4. growingscience.com [growingscience.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 4-(Trifluoromethoxy)aniline | 461-82-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
4-Fluoro-2-(trifluoromethoxy)aniline molecular weight and formula
An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethoxy)aniline
This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic amine of interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its fundamental properties, synthesis, and potential applications, while also highlighting the current landscape of available scientific data.
Core Molecular Attributes
This compound is a substituted aniline derivative characterized by the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions are known to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics, making it a valuable building block in medicinal chemistry and materials science.[1]
Molecular Formula and Weight
The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Attribute | Value | Source |
| Molecular Formula | C₇H₅F₄NO | [2][3] |
| Molecular Weight | 195.117 g/mol | [2][3] |
| CAS Number | 123572-66-7 | [2][4] |
Structural Representation
Caption: 2D structure of this compound.
Synthesis and Manufacturing
For context, the synthesis of structurally related trifluoromethoxylated anilines often involves multi-step processes. General strategies for introducing a trifluoromethoxy group onto an aromatic ring can be challenging and often require specialized reagents.[5] One modern approach for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration.[5]
A potential, though unverified, synthetic pathway could be conceptualized as a multi-step process, likely starting from a readily available fluorinated nitrobenzene derivative.
Caption: Conceptual synthesis workflow for this compound.
It is important to note that this is a generalized representation, and the actual industrial synthesis may vary significantly.
Physicochemical and Spectroscopic Data
Comprehensive, publicly available experimental data for this compound is limited. The information below is compiled from supplier data sheets and should be confirmed with lot-specific certificates of analysis.
| Property | Value | Source |
| Appearance | Liquid | [3] |
| Purity | ≥95-97% | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Spectroscopic Analysis
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry for this compound are not widely published. While some suppliers indicate the availability of such data upon request, it is not accessible in public databases.[2] For researchers, experimental determination of these spectra would be a necessary first step for compound verification.
Applications in Research and Development
This compound is primarily utilized for research and development purposes.[4] Its structural motifs suggest its potential as a key intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.
The incorporation of fluorine and trifluoromethoxy groups into organic molecules is a well-established strategy in drug design.[6] These groups can enhance a compound's:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.
-
Lipophilicity: This can improve a drug's ability to cross cell membranes.
-
Binding Affinity: The electronic properties of these substituents can influence interactions with biological targets.
Given these properties, this compound is a promising starting material for the synthesis of novel bioactive compounds. However, specific examples of its application in the synthesis of named drug candidates or commercial products are not yet prominent in the scientific literature.
Safety and Handling
The following safety information is derived from available Safety Data Sheets (SDS).[4] It is imperative to consult the most current SDS from the supplier before handling this chemical.
GHS Hazard Classification
While a consensus GHS classification is not available from a regulatory body, supplier SDSs indicate potential hazards. For a structurally related compound, 2-Methyl-4-(trifluoromethoxy)aniline, the following classifications have been noted and should be considered as potential hazards for the title compound until specific data is available:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
Precautionary Measures
Standard laboratory safety protocols should be strictly followed when handling this compound.
Caption: Recommended safety and handling protocols.
Conclusion
This compound is a fluorinated building block with significant potential in the development of new chemical entities in the pharmaceutical and materials science sectors. Its value is underscored by the known benefits of incorporating fluorine and trifluoromethoxy substituents into functional molecules. However, a notable gap exists in the publicly accessible scientific literature regarding its detailed synthesis, comprehensive spectral characterization, and specific applications. As research progresses, it is anticipated that more in-depth information about this compound will become available, further elucidating its utility for scientists and researchers.
References
- 1. 4-Fluoro-2-(trifluoromethyl)aniline | C7H5F4N | CID 67853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 123572-66-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 97% - Safety Data Sheet [chemicalbook.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethoxy)aniline is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethoxy group on the aniline core, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to the target molecules. This guide provides a detailed, in-depth exploration of a reliable and scalable synthetic route to this valuable compound, starting from commercially available precursors. The methodologies described herein are grounded in established chemical principles and supported by scientific literature, offering a comprehensive resource for researchers in organic synthesis and drug discovery.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from 4-fluoro-2-nitrophenol. This strategy involves:
-
O-Trifluoromethylation: Conversion of the phenolic hydroxyl group of 4-fluoro-2-nitrophenol to a trifluoromethoxy group.
-
Reduction of the Nitro Group: Reduction of the nitro functionality to the corresponding primary amine to yield the final product.
This approach is advantageous due to the ready availability of the starting material and the relatively high-yielding nature of the individual transformations.
Caption: Overall synthetic strategy for this compound.
Part 1: O-Trifluoromethylation of 4-Fluoro-2-nitrophenol
The introduction of the trifluoromethoxy group onto the phenolic oxygen is a critical step. A robust and increasingly popular method for this transformation is a two-step, one-pot procedure involving an initial O-carboxydifluoromethylation followed by a decarboxylative fluorination. This method avoids the use of hazardous trifluoromethylating agents like trifluoromethyl iodide.
Reaction Scheme: O-Trifluoromethylation
Caption: O-Trifluoromethylation of 4-fluoro-2-nitrophenol.
Experimental Protocol: O-Trifluoromethylation
This protocol is adapted from the general procedure for the O-trifluoromethylation of phenols.[1][2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Fluoro-2-nitrophenol | 157.10 | 10.0 | 1.57 g |
| Sodium bromodifluoroacetate | 194.92 | 15.0 | 2.92 g |
| Dimethylformamide (DMF), anhydrous | 73.09 | - | 50 mL |
| Selectfluor® | 354.26 | 12.0 | 4.25 g |
| Silver nitrate (AgNO₃) | 169.87 | 1.0 | 170 mg |
| Dichloromethane (DCM) | 84.93 | - | As needed for workup |
| Saturated aq. NaHCO₃ solution | - | - | As needed for workup |
| Brine | - | - | As needed for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed for drying |
Procedure:
-
Step 1: O-Carboxydifluoromethylation
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-nitrophenol (1.57 g, 10.0 mmol) and sodium bromodifluoroacetate (2.92 g, 15.0 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (50 mL).
-
Stir the mixture at 80 °C for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Step 2: Decarboxylative Fluorination
-
After the initial reaction is complete, cool the reaction mixture to room temperature.
-
In a separate flask, dissolve Selectfluor® (4.25 g, 12.0 mmol) and silver nitrate (170 mg, 1.0 mmol) in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Add this solution to the reaction mixture from Step 1.
-
Stir the resulting mixture at room temperature for 4-6 hours. The reaction is typically accompanied by the evolution of CO₂ gas.
-
-
Work-up and Purification
-
Pour the reaction mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-fluoro-2-(trifluoromethoxy)nitrobenzene.
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous DMF in the first step is crucial to prevent the hydrolysis of sodium bromodifluoroacetate and to ensure the efficient reaction between the phenoxide and the difluorocarbene precursor.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.
-
Silver Nitrate Catalyst: Silver(I) is believed to facilitate the decarboxylation and subsequent fluorination by acting as a Lewis acid and a single-electron transfer agent.[3]
-
Selectfluor®: This reagent serves as a mild and effective electrophilic fluorine source for the final fluorination step.[2]
Safety Precautions
-
Sodium bromodifluoroacetate: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][4][5]
-
Selectfluor®: This is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials. It can be harmful if inhaled or comes into contact with skin or eyes. Always use in a fume hood and wear appropriate PPE.[2][6][7]
-
Dimethylformamide (DMF): DMF is a potential teratogen and should be handled in a fume hood with appropriate gloves.
Part 2: Reduction of 4-Fluoro-2-(trifluoromethoxy)nitrobenzene
The final step in the synthesis is the reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation and metal-acid reduction being the most common and reliable.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.
Caption: Catalytic hydrogenation of the nitro intermediate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Fluoro-2-(trifluoromethoxy)nitrobenzene | 225.10 | 5.0 | 1.13 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 50-100 mg (5-10 wt%) |
| Ethanol | 46.07 | - | 25 mL |
| Hydrogen Gas (H₂) | 2.02 | Excess | Balloon or cylinder |
Procedure:
-
To a hydrogenation flask, add 4-fluoro-2-(trifluoromethoxy)nitrobenzene (1.13 g, 5.0 mmol) and ethanol (25 mL).
-
Carefully add 10% Pd/C (50-100 mg) to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Introduce hydrogen gas (from a balloon or a pressurized cylinder) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove any residual hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound. The product is often pure enough for subsequent use, but can be further purified by distillation or chromatography if necessary.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The reaction apparatus should be properly assembled and leak-tested.[8][9][10][11][12]
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after use when it is saturated with hydrogen. It should be handled carefully in an inert atmosphere when dry. After the reaction, the catalyst should be filtered and kept wet with water to prevent ignition.[10][11]
Method B: Reduction with Iron Powder
Reduction with iron powder in an acidic medium is a classical and cost-effective method for converting nitroarenes to anilines.
Caption: Reduction of the nitro intermediate using iron powder.
This protocol is a general procedure for the reduction of nitroarenes using iron.[13][14][15][16]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Fluoro-2-(trifluoromethoxy)nitrobenzene | 225.10 | 5.0 | 1.13 g |
| Iron Powder (Fe) | 55.85 | 25.0 | 1.40 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | 25.0 | 1.34 g |
| Ethanol | 46.07 | - | 20 mL |
| Water | 18.02 | - | 5 mL |
| Ethyl Acetate | 88.11 | - | As needed for workup |
| Saturated aq. NaHCO₃ solution | - | - | As needed for workup |
Procedure:
-
In a round-bottom flask, suspend iron powder (1.40 g, 25.0 mmol) and ammonium chloride (1.34 g, 25.0 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of 4-fluoro-2-(trifluoromethoxy)nitrobenzene (1.13 g, 5.0 mmol) in a small amount of ethanol dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to give this compound. The product can be purified by distillation under reduced pressure or by column chromatography.
Causality Behind Experimental Choices
-
Ammonium Chloride: This salt acts as a mild proton source and an electrolyte, facilitating the reaction and preventing the formation of a passivating layer of iron oxides on the surface of the iron particles.
-
Ethanol/Water Solvent System: This mixture provides good solubility for both the organic substrate and the inorganic reagents.
Conclusion
The synthesis of this compound from 4-fluoro-2-nitrophenol represents a practical and efficient route to this important building block. The two-step sequence, involving a modern O-trifluoromethylation protocol followed by a reliable nitro group reduction, offers a scalable and adaptable method for researchers in various fields. By understanding the underlying chemical principles and adhering to the necessary safety precautions, scientists can confidently produce this valuable compound for their research and development endeavors.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Selectfluor [commonorganicchemistry.com]
- 3. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. njhjchem.com [njhjchem.com]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. weihaicm.com [weihaicm.com]
- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 14. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. longdom.org [longdom.org]
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Fluoro-2-(trifluoromethoxy)aniline is a fluorinated aromatic amine that has garnered significant interest as a versatile building block in medicinal chemistry and agrochemical synthesis. The strategic incorporation of fluorine and a trifluoromethoxy group onto the aniline scaffold imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, established and potential synthetic routes, key applications in drug development, and essential safety and handling protocols.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, common synonyms, and key identifiers for this compound.
IUPAC Name and Synonyms
-
IUPAC Name: this compound
-
Synonyms: While a comprehensive list of synonyms is not extensively documented, it may be referred to by its systematic name or CAS registry number in scientific literature and chemical catalogs.
| Identifier | Value |
| CAS Number | 123572-66-7 |
| Molecular Formula | C₇H₅F₄NO |
| Molecular Weight | 195.12 g/mol |
| InChI Key | QFDKCJQODJFZID-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, reaction optimization, and formulation. The following table summarizes its key properties. It is important to note that while experimental data for this specific isomer is limited, some properties are estimated based on closely related structural analogs.
| Property | Value | Source |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Store in a cool, dark place under an inert atmosphere. |
Synthesis of this compound
The synthesis of fluorinated anilines, particularly those containing the trifluoromethoxy group, presents unique challenges due to the reactivity of the fluorine-containing moieties. This section explores established synthetic strategies for related compounds that can be adapted for the preparation of this compound.
General Synthetic Approach for Ortho-Trifluoromethoxylated Anilines
A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which can serve as a foundational method for synthesizing the target molecule.[2] This two-step sequence involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by an intramolecular OCF₃ migration.[2] This method is advantageous as it utilizes bench-stable reagents, is operationally simple, and demonstrates high functional-group tolerance.[2]
A potential synthetic workflow based on this approach is outlined below:
Figure 1. General synthetic workflow for ortho-trifluoromethoxylated anilines.
Experimental Protocol: A Representative Synthesis
The following protocol is adapted from the synthesis of a related ortho-trifluoromethoxylated aniline derivative and provides a detailed methodology that could be optimized for the synthesis of this compound.[3]
Step 1: O-Trifluoromethylation
-
To a solution of the corresponding N-(4-fluorophenyl)-N-hydroxyacetamide in an appropriate solvent (e.g., chloroform), add a catalytic amount of a suitable base (e.g., cesium carbonate).[2]
-
Add a trifluoromethylating agent, such as Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), portion-wise at room temperature.[2]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the N-(trifluoromethoxy)acetamido intermediate.
Step 2: Intramolecular OCF₃ Migration
-
Dissolve the purified intermediate in a high-boiling point solvent (e.g., nitromethane).[3]
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) in a sealed vessel.[3]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the final this compound.
Applications in Drug Development
The incorporation of trifluoromethoxy groups into aromatic rings is a well-established strategy in medicinal chemistry to enhance drug-like properties. The -OCF₃ group is highly lipophilic and metabolically stable, which can lead to improved cell membrane permeability, increased bioavailability, and a longer half-life of drug candidates. While specific drugs containing the this compound moiety are not prominently disclosed in the public domain, its structural alerts and the known applications of related compounds highlight its potential as a key intermediate.
The trifluoromethoxy group can significantly influence the electron density of the aromatic ring, thereby affecting its reactivity and interactions with biological targets.[4] This makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the areas of oncology, neuroscience, and infectious diseases.
Analytical Characterization
The unambiguous characterization of this compound is crucial for quality control and regulatory purposes. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and trifluoromethoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon of the trifluoromethoxy group appearing as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atoms in both the fluoro and trifluoromethoxy groups.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common starting point for method development.[5]
-
Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing volatile impurities.
The following diagram illustrates a typical analytical workflow for the characterization of this compound.
Figure 2. Analytical workflow for the characterization of this compound.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
Hazard Identification
Based on safety data for related compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.
Precautionary Measures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, and eye/face protection.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the properties of lead compounds and develop next-generation therapeutic agents. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Guide to the Safe Handling and Application of 4-Fluoro-2-(trifluoromethoxy)aniline for Advanced Research
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, application, and emergency management of 4-Fluoro-2-(trifluoromethoxy)aniline (CAS No. 123572-66-7). As a valued building block in modern medicinal chemistry and materials science, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental success. This guide moves beyond a simple recitation of safety data, offering field-proven insights into the causality behind handling protocols and experimental design choices.
Core Chemical Identity and Physicochemical Profile
This compound is a substituted aniline derivative, a class of compounds widely utilized in organic synthesis. The presence of both a fluoro and a trifluoromethoxy group significantly influences its reactivity, lipophilicity, and metabolic stability, making it a desirable intermediate in the synthesis of novel therapeutics and advanced materials.[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is the first step in a robust risk assessment. For instance, its liquid form at room temperature necessitates handling procedures that mitigate splashes and aerosol formation.
| Property | Value | Source |
| CAS Number | 123572-66-7 | [3] |
| Molecular Formula | C₇H₅F₄NO | [3] |
| Molecular Weight | 195.11 g/mol | [3] |
| Appearance | Liquid | [3] |
| Storage Temperature | Room Temperature, in a dark, inert atmosphere | [4] |
Hazard Identification and Toxicological Insights
This compound is classified as a hazardous substance, and a comprehensive understanding of its toxicological profile is essential. The Globally Harmonized System (GHS) classifications, derived from data on the compound and structurally similar anilines, provide a clear warning of its potential health effects.
GHS Hazard Classification:
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312 | Warning | Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319 | Warning | Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335 | Warning | May cause respiratory irritation |
Source: GHS classifications are a composite from multiple supplier safety data sheets for this compound and its isomers.[5]
Expert Analysis of Toxicological Risks:
The primary concern with substituted anilines is their potential to induce methemoglobinemia .[6][7] While specific data for this compound is not available, it is prudent to assume it shares this property with other anilines. Its metabolites can oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which is incapable of transporting oxygen.[8][9] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, respiratory and cardiac arrest.[6] The onset of symptoms may be delayed.[10]
Chronic exposure to aniline and its derivatives has been linked to spleen toxicity in animal studies.[2] Therefore, repeated exposure to this compound should be minimized.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when working with this compound.
Primary Engineering Controls:
All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors. The work area should be equipped with an emergency eyewash station and a safety shower.[11]
Personal Protective Equipment (PPE) Protocol:
The selection of appropriate PPE is non-negotiable. The following protocol represents the minimum standard for handling this chemical:
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves may offer splash protection, but for prolonged contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 123572-66-7|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]
- 9. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. 4-Fluoro-2-(trifluoromethyl)aniline | C7H5F4N | CID 67853 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 4-Fluoro-2-(trifluoromethoxy)aniline: NMR, IR, and MS Analysis
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Fluoro-2-(trifluoromethoxy)aniline (CAS No. 164459-32-9), a critical fluorinated building block in the development of novel pharmaceuticals and advanced materials. For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document offers a holistic examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative moves beyond simple data presentation to explain the causal relationships behind spectral features and to describe robust, self-validating experimental protocols for data acquisition.
Introduction: The Molecular Profile
This compound is a substituted aniline featuring two distinct fluorine environments: a single fluorine atom on the aromatic ring and a trifluoromethoxy (-OCF₃) group. The interplay of these electron-withdrawing groups with the electron-donating amine group creates a unique electronic and structural profile. Accurate interpretation of its spectroscopic signature is essential for quality control, reaction monitoring, and mechanistic studies. This guide provides the foundational data and interpretive logic required for confident characterization.
A Senior Application Scientist's Guide to the Solubility Profile of 4-Fluoro-2-(trifluoromethoxy)aniline in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility of 4-Fluoro-2-(trifluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries. In the absence of extensive public quantitative data, this document establishes a theoretical solubility framework based on the compound's unique physicochemical properties. We delve into the influence of its constituent functional groups—the aniline core, the fluoro substituent, and the highly lipophilic trifluoromethoxy group—on its interactions with various classes of organic solvents. Critically, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of solubility using the gold-standard Saturation Shake-Flask (SSF) method, empowering researchers to generate reliable, application-specific data.
Introduction: The Strategic Importance of this compound
This compound is a substituted aniline derivative whose strategic importance lies in its role as a versatile building block in modern synthetic chemistry. The incorporation of fluorine-containing moieties is a cornerstone of contemporary drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1][2] The trifluoromethoxy (-OCF3) group, in particular, is known to be highly lipophilic and metabolically stable, making it an attractive feature in the design of novel therapeutics and agrochemicals.[3][4]
A thorough understanding of the solubility of this compound is paramount for any researcher or process chemist. Solubility dictates the choice of solvent for organic reactions, influences purification strategies such as crystallization, and is a critical parameter in formulation development. This guide provides both a predictive assessment of its solubility based on first principles and a robust methodology for its empirical determination.
Physicochemical Characterization and Structural Analysis
The solubility of a molecule is fundamentally dictated by its structure. This compound is a liquid at room temperature with a complex interplay of functional groups that define its polarity and capacity for intermolecular interactions.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₄NO | [5] |
| Molecular Weight | 195.12 g/mol | [5] |
| Appearance | Liquid | [5] |
| CAS Number | 123572-66-7 | [5] |
The molecule's structure can be deconstructed into three key components, each contributing to its overall solubility profile:
-
4-Fluoro Group: The fluorine atom is the most electronegative element, leading to a strong C-F bond dipole. While it is a weak hydrogen bond acceptor, its primary role is to modulate the electronic properties of the aromatic ring and increase overall lipophilicity compared to a hydrogen atom.[2][7]
-
2-(trifluoromethoxy) Group: The -OCF₃ group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and is considered one of the most lipophilic substituents used in medicinal chemistry.[1] This high lipophilicity significantly enhances solubility in non-polar and polar aprotic organic solvents.[3] The oxygen atom's ability to act as a hydrogen bond acceptor is greatly diminished due to the electron-withdrawing nature of the adjacent CF₃ group.[1]
Theoretical Solubility Profile: A Predictive Analysis
Based on the principle of "like dissolves like," we can predict the solubility of this compound across different solvent classes. The molecule possesses both a polar, hydrogen-bonding amine group and large, lipophilic, non-polar regions, suggesting a nuanced profile.[8]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Medium | The polar amine group will limit solubility in highly non-polar solvents like hexane. Solubility is expected to be higher in toluene due to potential π-π stacking interactions with the aromatic ring, and in diethyl ether, which has a moderate polarity. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | This class of solvents is predicted to be optimal. They possess a significant dipole moment to solvate the polar amine group but lack the ability to hydrogen-bond, preventing competition with solute-solute interactions. The high lipophilicity imparted by the -OCF₃ group favors these solvents. |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium to High | These highly polar solvents will effectively solvate the molecule. Universal solvents like DMF and DMSO are very likely to dissolve the compound well.[9] |
| Polar Protic | Methanol, Ethanol, Water | Low to Medium (Alcohols), Very Low (Water) | The amine group can hydrogen-bond with alcohols, suggesting some solubility. However, the large, hydrophobic trifluoromethoxy group and the overall lipophilic character will likely limit high solubility.[6] The compound is expected to be poorly soluble in water. |
Gold-Standard Protocol: Experimental Solubility Determination
To move from prediction to quantitative fact, a rigorous, reproducible experimental method is required. The Saturation Shake-Flask (SSF) method is the universally accepted gold standard for determining thermodynamic solubility. The following protocol is designed to be a self-validating system, ensuring data integrity.
Principle
An excess of the solid solute is agitated in a given solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After phase separation, the concentration of the solute in the saturated supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (analyte)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4 decimal places)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic orbital shaker or incubator
-
Centrifuge capable of holding the vials
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
HPLC system with UV detector (or other suitable detector like MS)
-
Syringe filters (0.22 µm, solvent-compatible)
Step-by-Step Methodology
-
Preparation of Stock Standard:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile). This is your primary stock solution.
-
Causality Check: A precise stock standard is the foundation of accurate quantification. Any error here propagates through all subsequent calculations.
-
-
Sample Preparation:
-
Add an excess amount (e.g., ~20 mg, ensuring undissolved solid will remain) of this compound to a series of glass vials. Prepare one vial for each solvent to be tested.
-
Accurately add a known volume (e.g., 2.0 mL) of the test solvent to each vial.
-
Causality Check: Adding a clear excess of the solid is non-negotiable. It is the only way to ensure that the resulting solution is truly saturated and at thermodynamic equilibrium.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a minimum of 24 hours. A 48-hour period is often preferred to guarantee equilibrium, especially for complex molecules or viscous solvents.
-
Causality Check: Solubility is temperature-dependent. Precise temperature control is essential for reproducibility. The extended equilibration time ensures the dissolution rate equals the precipitation rate, defining thermodynamic solubility.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand at the controlled temperature for ~30 minutes to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Causality Check: Physical separation of the solid and liquid phases is critical. Inadequate separation is a primary source of erroneously high solubility values. Centrifugation is superior to simple filtration at this stage as it minimizes potential disturbances to the equilibrium.
-
-
Sample Analysis (Quantification):
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This removes any remaining fine particulates.
-
Dilute the filtered sample with a suitable solvent (typically the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Prepare a series of calibration standards by serially diluting the primary stock solution.
-
Analyze the calibration standards and the diluted samples by HPLC-UV.
-
Causality Check: The calibration curve validates the analytical method's performance (linearity, R² > 0.99) and allows for the accurate back-calculation of the concentration in the original saturated solution.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the regression equation of the calibration curve.
-
Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from curve) × (Dilution Factor)
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the Saturation Shake-Flask (SSF) protocol, a cornerstone of reliable solubility determination.
Caption: Workflow for the Saturation Shake-Flask (SSF) solubility determination method.
Conclusion
While publicly available quantitative data for the solubility of this compound is limited, a robust predictive framework can be established through careful analysis of its molecular structure. The compound's dual nature—a polar amine group combined with highly lipophilic fluorinated moieties—suggests optimal solubility in polar aprotic solvents such as THF, DCM, and Ethyl Acetate. For researchers and drug development professionals requiring precise quantitative data, the detailed Saturation Shake-Flask protocol provided herein offers a reliable and scientifically sound method for its determination. Adherence to this protocol will ensure the generation of high-quality, reproducible data critical for advancing research, optimizing synthetic processes, and developing novel formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. chem.ws [chem.ws]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 4-Fluoro-2-(trifluoromethoxy)aniline: Synthesis, Commercial Availability, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Moieties in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] This guide provides an in-depth technical overview of 4-Fluoro-2-(trifluoromethoxy)aniline, a key building block that leverages the benefits of both a fluoro and a trifluoromethoxy substituent.
The trifluoromethoxy group is highly lipophilic and metabolically stable, which can enhance a drug candidate's ability to cross biological membranes and extend its half-life in the body.[1] When combined with a fluorine atom on the aniline ring, as in this compound, chemists are provided with a versatile platform for synthesizing complex molecules with fine-tuned properties. This guide will delve into the commercial availability of this valuable intermediate, its synthesis, and its applications, particularly for researchers, scientists, and drug development professionals.
Chemical Properties and Commercial Availability
This compound is a specialty chemical intermediate that is available from a number of commercial suppliers. Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 123572-66-7 | [2] |
| Molecular Formula | C₇H₅F₄NO | [2] |
| Molecular Weight | 195.12 g/mol | [2] |
| Appearance | Liquid | [3] |
| Purity | Typically >97% | [4] |
Table 1: Key Chemical Properties of this compound
Commercial Suppliers
A curated list of notable commercial suppliers for this compound is provided below. Researchers are advised to request certificates of analysis to ensure the purity and quality of the material for their specific applications.
| Supplier | Product Name/Number | Purity | Notes |
| Fluorochem | This compound | 95% | Available through distributors such as CymitQuimica.[3] |
| Thermo Scientific | This compound | 97% | - |
| Aromsyn Co., Ltd. | This compound | - | Custom synthesis available.[5] |
| ChemicalBook | This compound, 97% | 97% | Lists multiple suppliers.[4] |
Table 2: Commercial Suppliers of this compound
Synthesis of this compound: A Plausible Synthetic Route
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representation of a plausible experimental procedure and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 1-Fluoro-4-(trifluoromethoxy)-2-nitrobenzene
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoro-2-nitrophenol (1 equivalent), a suitable copper catalyst (e.g., CuI, 0.1 equivalents), and a polar aprotic solvent such as DMF or NMP.
-
Trifluoromethylation: While stirring under a nitrogen atmosphere, introduce a trifluoromethylating agent. A common method involves bubbling trifluoromethyl iodide (CF₃I) gas through the reaction mixture. Alternatively, other trifluoromethyl sources can be employed.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen reagents, typically in the range of 80-120°C, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve the 1-Fluoro-4-(trifluoromethoxy)-2-nitrobenzene (1 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., 50 psi) while stirring vigorously at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired this compound.
Applications in Drug Discovery and Development
Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][7] The presence of the trifluoromethoxy group in this compound makes it a particularly attractive starting material for the development of novel therapeutic agents.
Role as a Pharmaceutical Intermediate
The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The aniline functional group provides a reactive handle for a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in drug molecules.
-
N-Arylation reactions: Participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds.
-
Heterocycle synthesis: Serving as a precursor for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in many drug classes.
Impact of the Trifluoromethoxy Group on Drug Properties
The trifluoromethoxy group imparts several desirable properties to drug candidates:
-
Increased Lipophilicity: This can improve absorption and distribution within the body.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, leading to a longer drug half-life.[1]
-
Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can influence the basicity of the aniline nitrogen, which can be crucial for drug-receptor interactions.
While specific drugs synthesized directly from this compound are not prominently featured in publicly available literature, the analogous compound, 4-(trifluoromethoxy)aniline, is a known intermediate in the synthesis of Riluzole, a neuroprotective agent.[8] This highlights the potential of this class of compounds in developing treatments for neurological disorders.
Illustrative Reaction Scheme in Drug Synthesis
The following diagram illustrates a generalized workflow for the incorporation of a trifluoromethoxylated aniline derivative into a potential drug candidate.
Caption: Generalized workflow for drug candidate synthesis.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use. Key safety considerations include:
-
Toxicity: This compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: It may cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery and development. Its unique combination of a fluorine atom and a trifluoromethoxy group on an aniline scaffold provides a powerful tool for the synthesis of novel compounds with potentially enhanced therapeutic properties. While detailed synthetic protocols for this specific molecule are not widely published, its preparation can be achieved through established chemical transformations. The commercial availability of this compound from several suppliers facilitates its use in research and development programs aimed at creating the next generation of innovative medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.at [fishersci.at]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 97% | 123572-66-7 [chemicalbook.com]
- 5. 123572-66-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
Methodological & Application
The Strategic Application of 4-Fluoro-2-(trifluoromethoxy)aniline in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Unlocking New Chemical Space with a Uniquely Functionalized Aniline
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among the vast array of fluorinated building blocks, 4-Fluoro-2-(trifluoromethoxy)aniline stands out as a particularly intriguing scaffold. This aniline derivative offers a unique combination of substituents—a para-fluoro group and an ortho-trifluoromethoxy group—that can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, offering both theoretical insights and practical protocols for its application in the synthesis of novel therapeutic agents.
The trifluoromethoxy (-OCF₃) group is a lipophilic, electron-withdrawing substituent that can enhance a compound's ability to cross biological membranes and often improves its metabolic stability.[1][2] The carbon-fluorine bonds within the trifluoromethoxy group are exceptionally strong, rendering it resistant to enzymatic degradation and thereby potentially extending the half-life of a drug candidate.[3] The fluorine atom at the para-position further modulates the electronic properties of the aniline ring and can serve as a site for potential hydrogen bonding interactions within a biological target.[3] The ortho-positioning of the bulky trifluoromethoxy group can also induce specific conformational preferences in the final molecule, which can be exploited to optimize binding to a target protein.
This document will delve into the practical applications of this compound, with a focus on its use in the synthesis of key pharmacophores such as amides and ureas. We will provide detailed, step-by-step protocols for these critical transformations, drawing upon established methodologies for handling electron-deficient anilines.
Physicochemical Properties and Their Implications in Drug Design
The unique substitution pattern of this compound imparts a distinct set of physicochemical properties that are highly advantageous in medicinal chemistry. A clear understanding of these properties is crucial for rationally designing drug candidates with improved pharmacokinetic profiles.
| Property | Value/Description | Implication in Medicinal Chemistry |
| Molecular Weight | 195.12 g/mol | Provides a good starting point for building more complex molecules without excessive molecular weight gain. |
| LogP (Predicted) | ~2.5 - 3.0 | The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][2] |
| pKa (Predicted) | ~2.5 - 3.0 | The strong electron-withdrawing effects of both the fluoro and trifluoromethoxy groups reduce the basicity of the aniline nitrogen, making it a weakly basic amine. This can be advantageous for reducing off-target interactions with aminergic receptors and improving cell permeability. |
| Metabolic Stability | High | The trifluoromethoxy group is highly resistant to oxidative metabolism, which can lead to a longer in vivo half-life of the drug candidate.[1] |
Key Synthetic Transformations: Building Novel Scaffolds
The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations. Two of the most common and important reactions in medicinal chemistry are amide bond formation and urea synthesis. Due to the electron-deficient nature of the aniline, specific protocols are often required to achieve high yields.
Amide Bond Formation with an Electron-Deficient Aniline
The reduced nucleophilicity of this compound presents a challenge for standard amide coupling reactions. However, robust protocols have been developed to overcome this limitation, often employing a combination of potent coupling agents and additives.[4][5][6]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form a highly reactive HOBt ester intermediate, which then readily reacts with the electron-deficient aniline.[4]
Workflow Diagram:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, add EDC (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 15 minutes and then at room temperature for 45 minutes to ensure the formation of the active HOBt ester.
-
Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C and monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Urea Formation: A Key Pharmacophore
Urea moieties are prevalent in a wide range of clinically approved drugs. The synthesis of unsymmetrical ureas from this compound can be achieved through several methods, including reaction with an isocyanate or using a phosgene equivalent like carbonyldiimidazole (CDI).
Protocol 2: Urea Synthesis via an Isocyanate Intermediate
This protocol involves the in-situ or pre-formed generation of an isocyanate from a primary amine, which then reacts with this compound.
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Ureas from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Fluoro-2-(trifluoromethoxy)aniline in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Imperative for Advanced Agrochemical Building Blocks
In the landscape of modern agriculture, the development of highly effective and environmentally conscious crop protection agents is paramount. The strategic incorporation of fluorine-containing moieties into active ingredients has proven to be a highly successful approach to enhancing the efficacy, metabolic stability, and overall performance of agrochemicals. Among the vast array of fluorinated building blocks, 4-Fluoro-2-(trifluoromethoxy)aniline has emerged as a critical intermediate, offering a unique combination of substituents that impart desirable physicochemical properties to the final product.
The trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing substituent, significantly enhances the lipophilicity and metabolic stability of a molecule.[1] This leads to improved penetration through biological membranes and a longer half-life in the target pest. The fluorine atom at the 4-position further modulates the electronic properties of the aniline ring, influencing its reactivity and the binding affinity of the resulting agrochemical to its target site.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of cutting-edge agrochemicals. We will delve into its role as a key component in the creation of potent insecticides and fungicides, providing detailed, field-proven protocols for its utilization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of the next generation of crop protection solutions.
Core Applications in Agrochemical Synthesis
This compound is a versatile building block primarily employed in the synthesis of two major classes of agrochemicals: insecticides and fungicides. Its utility stems from the reactivity of the aniline functional group, which readily participates in amide bond formation, urea formation, and other coupling reactions to construct the core scaffolds of complex active ingredients.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 180515-99-9 |
| Molecular Formula | C₇H₅F₄NO |
| Molecular Weight | 195.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 75-77 °C at 15 mmHg |
| Density | Approx. 1.45 g/cm³ |
Application I: Synthesis of Novel Insecticides - The Case of Metaflumizone
A prime example of the application of a structurally related aniline, 4-(trifluoromethoxy)aniline, is in the synthesis of the insecticide Metaflumizone.[2] This demonstrates the importance of the trifluoromethoxy aniline scaffold in creating potent insecticidal agents. The synthesis involves the formation of a semicarbazone linkage, a common toxophore in this class of insecticides.
Conceptual Synthetic Workflow for an Analogous Insecticide
This protocol outlines a representative synthesis of a semicarbazone-based insecticide using this compound. The workflow highlights the key chemical transformations and the rationale behind the experimental choices.
Caption: Synthetic workflow for a semicarbazone insecticide.
Detailed Laboratory Protocol: Synthesis of a Semicarbazone Insecticide
PART 1: Synthesis of 4-Fluoro-2-(trifluoromethoxy)phenyl isocyanate
-
Rationale: The conversion of the aniline to a more reactive isocyanate is a crucial first step for the subsequent reaction with hydrazine. Phosgene or its safer solid equivalent, triphosgene, are standard reagents for this transformation. The reaction is typically performed in an inert solvent to prevent side reactions.
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene via the dropping funnel. Caution: Phosgene is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted phosgene with a suitable reagent.
-
The solvent is removed under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethoxy)phenyl isocyanate, which can be used in the next step without further purification or purified by vacuum distillation.
-
PART 2: Synthesis of 4-Fluoro-2-(trifluoromethoxy)phenyl semicarbazide
-
Rationale: The highly reactive isocyanate readily undergoes nucleophilic attack by hydrazine to form the stable semicarbazide intermediate. The reaction is typically exothermic and requires careful temperature control.
-
Protocol:
-
In a separate flask, dissolve hydrazine hydrate (1.1 eq) in anhydrous ethanol and cool to 0 °C.
-
Slowly add the crude 4-Fluoro-2-(trifluoromethoxy)phenyl isocyanate from the previous step to the hydrazine solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the 4-Fluoro-2-(trifluoromethoxy)phenyl semicarbazide.
-
PART 3: Synthesis of the Final Semicarbazone Insecticide
-
Rationale: The final step involves the condensation of the semicarbazide with a suitable aldehyde or ketone. This reaction is typically acid-catalyzed and forms the stable C=N bond of the semicarbazone.
-
Protocol:
-
Dissolve the 4-Fluoro-2-(trifluoromethoxy)phenyl semicarbazide (1.0 eq) and the desired substituted aldehyde or ketone (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may crystallize out.
-
Collect the product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified semicarbazone insecticide.
-
Application II: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
A significant application of fluorinated anilines is in the synthesis of pyrazole carboxamide fungicides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4][5] These fungicides are crucial for controlling a broad spectrum of plant pathogens. The synthesis of the commercial fungicide Fluxapyroxad, for example, involves the amidation of a pyrazole carboxylic acid with a complex aniline derivative, highlighting the importance of this reaction type.[6][7][8][9]
Conceptual Synthetic Workflow for a Pyrazole Carboxamide Fungicide
This workflow illustrates the key coupling reaction between a pyrazole carboxylic acid and this compound to form the active carboxamide fungicide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 8. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Integration of 4-Fluoro-2-(trifluoromethoxy)aniline in the Synthesis of Next-Generation Kinase Inhibitors: An Application and Protocol Guide
Introduction: The Kinase Inhibitor Landscape and the Quest for Precision
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Small molecule kinase inhibitors have revolutionized cancer therapy by targeting the ATP-binding site of these enzymes, thereby blocking their downstream signaling cascades.[2] The 4-anilinoquinazoline scaffold represents a privileged structure in this domain, forming the core of numerous FDA-approved drugs such as gefitinib, erlotinib, and lapatinib. The aniline moiety in these inhibitors plays a pivotal role, forming key hydrogen bond interactions with the hinge region of the kinase domain.
The success of these therapies, however, is often tempered by the emergence of drug resistance and off-target toxicities. This has spurred the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Medicinal chemists are increasingly turning to strategic fluorination to achieve these goals. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This guide focuses on the application of a key building block, 4-fluoro-2-(trifluoromethoxy)aniline , in the synthesis of advanced kinase inhibitors, providing detailed protocols and insights for researchers in drug discovery and development.
The Building Block: A Profile of this compound
This compound is a highly functionalized aniline derivative that offers a unique combination of substituents, making it an attractive starting material for the synthesis of novel kinase inhibitors.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 123572-66-7 | [4] |
| Molecular Formula | C₇H₅F₄NO | [4] |
| Molecular Weight | 195.12 g/mol | [4] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥95% | [4] |
The Strategic Advantage of Fluorine and Trifluoromethoxy Substitution
The presence of both a fluorine atom and a trifluoromethoxy group on the aniline ring is a deliberate design choice that imparts several advantageous properties to the final kinase inhibitor.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] This can significantly increase the in vivo half-life of a drug candidate. The trifluoromethoxy group is also highly stable and can shield adjacent positions on the aromatic ring from metabolic attack.
-
Modulation of Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[3] This increased lipophilicity can enhance membrane permeability and cell uptake, leading to improved bioavailability.
-
Increased Binding Affinity: The highly electronegative fluorine atoms in the trifluoromethoxy group can engage in favorable electrostatic and dipole-dipole interactions within the kinase active site.[6] Furthermore, the trifluoromethoxy group can influence the conformation of the molecule, potentially locking it into a bioactive conformation that enhances binding to the target kinase.[3]
-
Fine-Tuning of pKa: The electron-withdrawing nature of the fluorine and trifluoromethoxy groups can lower the pKa of the aniline nitrogen. This modulation of basicity can be critical for optimizing the drug's solubility, absorption, and target engagement.
Synthetic Workflow for Kinase Inhibitor Scaffolds
The synthesis of 4-anilinoquinazoline-based kinase inhibitors from this compound typically follows a convergent synthetic strategy. The core quinazoline heterocycle is first synthesized and subsequently coupled with the aniline building block.
Caption: General workflow for the synthesis of 4-anilinoquinazoline kinase inhibitors.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 4-anilinoquinazoline kinase inhibitor using this compound.
Protocol 1: Synthesis of a 4-Chloro-6,7-dimethoxyquinazoline Intermediate
This protocol describes the synthesis of a common quinazoline intermediate, which will be subsequently coupled with the aniline building block.
Materials:
-
4,5-Dimethoxyanthranilic acid
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Cyclization to form the quinazolinone:
-
In a round-bottom flask, combine 4,5-dimethoxyanthranilic acid (1.0 eq) and formamide (10.0 eq).
-
Heat the mixture to 150-160 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.
-
-
Chlorination of the quinazolinone:
-
Suspend the 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in toluene.
-
Add phosphorus oxychloride (POCl₃) (5.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 3-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.
-
Protocol 2: Synthesis of N-(4-fluoro-2-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol details the nucleophilic aromatic substitution reaction to couple the aniline building block with the quinazoline intermediate.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (from Protocol 1)
-
This compound
-
Isopropanol or n-butanol
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Standard laboratory glassware with a reflux condenser
-
Magnetic stirrer
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Coupling Reaction:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.1 eq), and isopropanol.
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the final product, N-(4-fluoro-2-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.
-
-
Characterization:
-
Characterize the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: Synthetic scheme for the final coupling step.
Data Presentation: Biological Activity of Related Kinase Inhibitors
While specific biological data for the direct product of the above protocol is not publicly available, the following table presents the activity of structurally related 4-anilinoquinazoline kinase inhibitors to illustrate the potential of this scaffold.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [2] |
| Erlotinib | EGFR | 2 | [2] |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.2 (HER2) |
Conclusion and Future Perspectives
This compound is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. The unique combination of its fluoro and trifluoromethoxy substituents offers medicinal chemists a powerful tool to enhance the drug-like properties of their compounds, including metabolic stability, cell permeability, and target affinity. The synthetic protocols outlined in this guide provide a practical framework for the incorporation of this building block into the well-established and highly successful 4-anilinoquinazoline scaffold. As the demand for more effective and safer targeted therapies continues to grow, the judicious use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the future of kinase inhibitor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
reaction of 4-Fluoro-2-(trifluoromethoxy)aniline in Suzuki coupling
An Application Guide to the Suzuki-Miyaura Coupling of the 4-Fluoro-2-(trifluoromethoxy)phenyl Scaffold
Abstract
The incorporation of fluorine-containing functional groups, such as fluoride (-F) and trifluoromethoxy (-OCF₃), into molecular frameworks is a cornerstone of modern medicinal chemistry and materials science. These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Biaryl structures containing these groups are particularly valuable.[2][3] The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for the formation of C(sp²)–C(sp²) bonds, owing to its mild conditions and broad functional group tolerance.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the 4-Fluoro-2-(trifluoromethoxy)phenyl scaffold in Suzuki-Miyaura coupling reactions. As anilines are not direct participants, this guide details the necessary preceding conversion of 4-Fluoro-2-(trifluoromethoxy)aniline into a reactive aryl halide, followed by a robust, optimized protocol for its subsequent cross-coupling.
Introduction: Strategic Approach to Fluorinated Biaryls
The target scaffold, this compound, presents a synthetic challenge as the amine group is not a suitable leaving group for a direct Suzuki-Miyaura reaction. The most reliable and common strategy involves a two-step sequence:
-
Diazotization and Halogenation: Conversion of the aniline's amino group into a diazonium salt, which is then displaced by a halide (e.g., bromide) in a Sandmeyer-type reaction. This transforms the inert C-N bond into a reactive C-Br bond, creating an ideal electrophilic partner for the coupling.
-
Suzuki-Miyaura Cross-Coupling: The resulting 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene is then coupled with a suitable organoboron reagent, catalyzed by a palladium complex, to form the desired biaryl product.
This application note provides detailed, field-proven protocols for both critical stages of this synthetic sequence.
Part I: Protocol for Precursor Synthesis via Sandmeyer Reaction
The conversion of the aniline to a stable, reactive aryl bromide is the essential first step. The following protocol outlines a standard and effective procedure.
Experimental Protocol: Synthesis of 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve this compound (1.0 equiv.) in a 3:1 mixture of glacial acetic acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Halogenation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv.) in 48% hydrobromic acid (HBr).
-
Cool the CuBr/HBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr/HBr mixture. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M NaOH, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene.
-
Part II: The Suzuki-Miyaura Coupling Reaction
With the aryl bromide precursor in hand, the focus shifts to the palladium-catalyzed cross-coupling.
Mechanistic Overview and Key Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. The electron-withdrawing nature of both the fluoro and trifluoromethoxy groups on our substrate facilitates this rate-limiting step.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Experimental Parameters
The success of the Suzuki-Miyaura coupling hinges on the careful selection of a synergistic set of reagents.
-
Catalyst & Ligand: For electron-deficient aryl halides like our substrate, standard catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings (e.g., with sterically hindered boronic acids), modern catalyst systems are superior. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, significantly accelerate the oxidative addition and reductive elimination steps.[8] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) offer excellent air stability and reliably generate the active Pd(0) species.[9]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[10] Common choices include potassium carbonate (K₂CO₃), a cost-effective and generally effective option. For more difficult reactions, cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents.[11] Potassium phosphate (K₃PO₄) is another robust base that is widely applicable.
-
Organoboron Reagent: While arylboronic acids are most common, they can be prone to decomposition (protodeboronation).[5] For sensitive substrates or to improve stability, boronate esters (e.g., pinacol esters) or potassium organotrifluoroborates are excellent alternatives.[12][13] These are often more stable to storage and purification.
-
Solvent System: A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent dissolves the aryl halide and boronic acid. Common systems include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O. Anhydrous conditions can also be employed, particularly with boronate esters and certain bases.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene with a generic arylboronic acid.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials & Equipment:
-
1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of Pd source and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To the Schlenk flask, add 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask with a septum, and then subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon). This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Using a gas-tight syringe, add the degassed solvent to the flask. The solvent should be degassed beforehand by sparging with argon for 20-30 minutes.
-
Reaction: Place the flask in a preheated oil bath (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Part III: Expected Results & Troubleshooting
The described protocol is broadly applicable to a range of arylboronic acids. The table below outlines representative examples to demonstrate the scope of the reaction.
| Entry | Arylboronic Acid Partner | Product | Expected Yield (%)[9][14] | Notes |
| 1 | Phenylboronic acid | 4-Fluoro-2-(trifluoromethoxy)-1,1'-biphenyl | 85-95% | Standard, electronically neutral partner. |
| 2 | 4-Methoxyphenylboronic acid | 4-Fluoro-4'-methoxy-2-(trifluoromethoxy)-1,1'-biphenyl | 88-98% | Electron-rich partners often react very efficiently. |
| 3 | 4-Acetylphenylboronic acid | 1-(4'-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanone | 80-90% | Tolerates electron-withdrawing groups like ketones. |
| 4 | 2-Methylphenylboronic acid | 4-Fluoro-2'-methyl-2-(trifluoromethoxy)-1,1'-biphenyl | 70-85% | Ortho-substitution can lower yields due to steric hindrance. May require a more active catalyst (e.g., with XPhos ligand). |
| 5 | Thiophene-2-boronic acid | 2-(4-Fluoro-2-(trifluoromethoxy)phenyl)thiophene | 75-90% | Heteroaromatic boronic acids are well-tolerated coupling partners. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Ineffective base or ligand. | 1. Use a fresh catalyst or a more air-stable precatalyst.2. Ensure thorough degassing of all solvents.3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and more electron-rich, bulky ligands (e.g., XPhos, SPhos). |
| Protodeboronation of Boronic Acid | 1. Reaction temperature too high.2. Prolonged reaction time.3. Presence of excess water/protons. | 1. Lower the reaction temperature.2. Use a more active catalyst to shorten the reaction time.3. Switch to a more stable boronate ester (pinacol) or trifluoroborate salt. |
| Homocoupling of Boronic Acid (Glaser Coupling) | 1. Presence of oxygen.2. Certain palladium catalysts can promote this side reaction. | 1. Rigorously maintain an inert atmosphere.2. Screen different palladium sources and ligands. |
| Recovery of Starting Aryl Bromide | 1. Reaction conditions not forcing enough.2. Poor quality boronic acid. | 1. Increase temperature.2. Switch to a more active catalyst/ligand system.3. Use fresh, high-purity boronic acid or a boronate ester. |
Conclusion
This application note provides a comprehensive and practical framework for the successful synthesis of biaryls derived from this compound. By employing a reliable two-step sequence of Sandmeyer bromination followed by an optimized Suzuki-Miyaura cross-coupling, researchers can efficiently access a wide array of valuable fluorinated compounds. The key to success lies in the rational selection of the catalyst, ligand, base, and solvent system tailored to the specific coupling partners. The protocols and troubleshooting guide presented herein serve as a robust starting point for scientists engaged in pharmaceutical discovery and materials science research.
References
- 1. mdpi.com [mdpi.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Buchwald-Hartwig Amination of 4-Fluoro-2-(trifluoromethoxy)aniline
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds for pharmaceutical and materials science discovery.[1][2] This application note provides a comprehensive technical guide and a robust, optimized protocol for the palladium-catalyzed cross-coupling of 4-fluoro-2-(trifluoromethoxy)aniline with various aryl halides. This specific aniline presents a common challenge in drug development: an electron-deficient nucleophile, whose reactivity is attenuated by the presence of strongly electron-withdrawing fluoro and trifluoromethoxy substituents. Overcoming this challenge requires a carefully selected catalytic system. This guide delves into the mechanistic rationale behind component selection, provides a detailed step-by-step protocol for researchers, and includes a troubleshooting guide to ensure reliable and high-yielding synthesis of the desired diarylamine products.
Mechanistic Rationale & Critical Parameter Selection
The efficacy of the Buchwald-Hartwig amination is dictated by a synergistic interplay between the palladium source, ligand, base, and solvent. The catalytic cycle, illustrated below, involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][4][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Challenge: An Electron-Deficient Amine
This compound is a weak nucleophile. The fluorine and trifluoromethoxy groups inductively withdraw electron density from the aromatic ring and the nitrogen atom, reducing its ability to coordinate to the palladium center and participate in the reaction. This necessitates a highly active catalytic system to drive the reaction forward efficiently.
Catalyst & Ligand: The Engine of the Reaction
For challenging substrates, the choice of phosphine ligand is the most critical factor.[6] Electron-deficient anilines require bulky, electron-rich ligands that promote the rate-limiting reductive elimination step.[7]
-
Recommended Ligands: We recommend the use of dialkylbiaryl phosphine ligands. These ligands create a sterically hindered and electron-rich environment around the palladium center, which stabilizes the active monoligated Pd(0) species and accelerates the key steps of the catalytic cycle.[6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for a wide range of substrates, including electron-deficient anilines.[8]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows superior performance for couplings involving hindered secondary amines and electron-rich aryl chlorides.[6][8]
-
-
Palladium Source: For reproducibility and ease of use, we recommend using a pre-formed palladium precatalyst, such as XPhos Pd G3 or RuPhos Pd G4 . These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, eliminating the variability associated with using separate palladium salts and ligands.[8][9]
Base: The Activator
The base's primary role is to deprotonate the coordinated amine, forming the crucial palladium-amido complex prior to reductive elimination.[10][11]
-
Recommended Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this type of transformation.[10][12] Its strength is sufficient to deprotonate the weakly acidic electron-deficient aniline, and its bulk prevents it from acting as a competing nucleophile. Alternatives like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[3]
Solvent: The Reaction Medium
The solvent must be aprotic and capable of solubilizing the reactants and catalyst complex, while being inert to the reaction conditions.
-
Recommended Solvents: Anhydrous aprotic solvents are standard.[13]
-
Toluene: A classic and reliable choice for Buchwald-Hartwig aminations.[14][15]
-
Dioxane: While effective, it is a solvent with significant environmental and health concerns and should be replaced when possible.[2][13]
-
Cyclopentyl methyl ether (CPME): A greener alternative to THF and dioxane that often performs well.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Reagents and Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Aryl Bromide | - | - | 1.0 | 1.0 |
| This compound | 195.12 | 234 | 1.2 | 1.2 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 | 1.4 | 1.4 |
| XPhos Pd G3 | 865.59 | 17.3 | 0.02 | 0.02 (2 mol%) |
| Anhydrous Toluene | - | 2.0 mL | - | - |
Step-by-Step Procedure
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 (17.3 mg, 0.02 mmol).
-
Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add this compound (234 mg, 1.2 mmol) followed by anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. The disappearance of the limiting reagent (aryl bromide) indicates completion.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding water (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylamine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.[16][17]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded precatalyst or ligand).2. Insufficiently inert atmosphere (O₂ present).3. Wet reagents or solvent.4. Insufficiently strong base. | 1. Use a fresh bottle of precatalyst. Consider a different ligand (e.g., RuPhos).2. Ensure proper Schlenk or glovebox technique.3. Use freshly distilled/dried solvent and ensure base is anhydrous.4. Switch to LHMDS. |
| Hydrodehalogenation Side Product | 1. Presence of water or other protic sources.2. β-hydride elimination pathway is competitive.[14] | 1. Rigorously dry all reagents and solvent.2. Lowering the reaction temperature slightly may disfavor this pathway. Ensure the base is sufficiently strong to favor the amination pathway. |
| Homocoupling of Aryl Halide | 1. Catalyst decomposition.2. Reaction conditions are too harsh. | 1. Decrease catalyst loading or reaction temperature.2. Screen alternative ligands that may provide a more stable catalytic species. |
| Complex Mixture of Products | 1. Substrate has other reactive functional groups.2. Reaction temperature is too high, causing decomposition. | 1. If other nucleophilic sites exist (e.g., phenols, other amines), they may need to be protected.[16]2. Reduce the reaction temperature and monitor carefully. |
Conclusion
The Buchwald-Hartwig amination of the electron-deficient this compound can be successfully achieved in high yield by employing a modern, highly active catalytic system. The use of a bulky, electron-rich dialkylbiaryl phosphine ligand, such as XPhos, in combination with a strong base like NaOt-Bu, is critical for overcoming the low nucleophilicity of the aniline substrate. The detailed protocol and troubleshooting guide provided herein serve as a reliable starting point for researchers in drug discovery and process development, enabling the efficient synthesis of valuable diarylamine building blocks.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the N-Alkylation of 4-Fluoro-2-(trifluoromethoxy)aniline
Authored by: A Senior Application Scientist
Introduction: The Significance of N-Alkylated 4-Fluoro-2-(trifluoromethoxy)aniline in Modern Drug Discovery
The strategic incorporation of fluorine-containing motifs is a cornerstone of contemporary medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention due to its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] When coupled with a fluoro-substituted aniline scaffold, as in this compound, the resulting N-alkylated derivatives become highly sought-after building blocks for the synthesis of novel therapeutics and agrochemicals.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this compound. We will delve into the underlying chemical principles, address the inherent challenges posed by this electron-deficient substrate, and present detailed, field-proven protocols for successful N-alkylation. The methodologies discussed herein are designed to be robust, scalable, and adaptable to a wide range of alkylating agents.
The Challenge: Overcoming the Reduced Nucleophilicity of this compound
The primary obstacle in the N-alkylation of this compound lies in its diminished nucleophilicity. The potent electron-withdrawing effects of both the fluorine atom and the trifluoromethoxy group significantly decrease the electron density on the nitrogen atom of the aniline. This reduced nucleophilicity necessitates carefully optimized reaction conditions to achieve efficient C-N bond formation.[5] Standard N-alkylation procedures that are effective for electron-rich anilines may prove sluggish or entirely ineffective for this substrate. Therefore, a judicious selection of reagents, catalysts, and reaction parameters is paramount for success.
Recommended N-Alkylation Strategies
Two primary strategies have proven to be highly effective for the N-alkylation of electron-deficient anilines and are therefore recommended for this compound:
-
Reductive Amination: This powerful and versatile method involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired N-alkylated amine.[6][7][8] This one-pot procedure is highly efficient and avoids the issue of over-alkylation that can plague direct alkylation methods.[8]
-
Buchwald-Hartwig Amination: A cornerstone of modern cross-coupling chemistry, the Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides (or pseudo-halides) and amines, catalyzed by a palladium complex.[9][10][11] This method is particularly well-suited for challenging substrates and offers a broad scope with respect to both the aniline and the alkylating partner.
A third, increasingly popular "green chemistry" approach involves the direct N-alkylation using alcohols, often catalyzed by transition metals like nickel or ruthenium.[12][13][14] This method is atom-economical, with water as the only byproduct.[15]
Experimental Protocols
Protocol 1: Reductive Amination with Aldehydes and Ketones
This protocol describes a general procedure for the N-alkylation of this compound via reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[16]
Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Materials and Reagents:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent).
-
Dissolve the aniline in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.
-
Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is chosen over other borohydride reagents like NaBH₄ or NaBH₃CN because it is less toxic than the latter and is particularly effective for the reduction of iminium ions formed from electron-deficient anilines.[8][16] It is also moisture-sensitive, hence the use of anhydrous conditions.[16]
-
Solvent: DCE and THF are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.[16]
-
Work-up: The aqueous NaHCO₃ quench neutralizes any remaining acid and decomposes the excess STAB.
Protocol 2: Buchwald-Hartwig Amination with Alkyl Halides
This protocol outlines a general procedure for the palladium-catalyzed N-alkylation of this compound with alkyl bromides or chlorides.
Reaction Scheme for Buchwald-Hartwig Amination
Caption: Key components for the Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound
-
Alkyl bromide or chloride (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS, 1.5 equivalents)
-
Anhydrous, degassed toluene or dioxane
-
Diatomaceous earth
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).
-
Add this compound (1.0 equivalent) and the alkyl halide (1.2 equivalents).
-
Add anhydrous, degassed toluene (or dioxane) to achieve a concentration of approximately 0.1 M.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours, with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium pre-catalyst and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often required for the challenging coupling of electron-deficient anilines.[17]
-
Base: A strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the aniline and facilitate the catalytic cycle.[10] Weaker bases may result in low conversion.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (nitrogen or argon).[10]
Data Summary Table
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Buchwald-Hartwig Amination |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides (Bromides, Chlorides) |
| Key Reagents | Sodium Triacetoxyborohydride (STAB) | Palladium Pre-catalyst, Phosphine Ligand, Strong Base |
| Typical Solvent | DCE, THF | Toluene, Dioxane |
| Temperature | Room Temperature | 80-110 °C |
| Reaction Time | 4-24 hours | 12-24 hours |
| Atmosphere | Nitrogen | Inert (Nitrogen or Argon) |
| Key Advantages | Mild conditions, avoids over-alkylation | Broad scope for alkyl halides |
| Key Considerations | Availability of corresponding aldehyde/ketone | Catalyst cost, sensitivity to air and moisture |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18][19][20]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[18][21]
-
Handling of Reagents:
-
This compound: May be harmful if swallowed, in contact with skin, or inhaled. Avoid creating dust.[20]
-
Trifluoromethoxy Compounds: Handle with care. Avoid contact with skin, eyes, and clothing.[18]
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Handle in a dry environment.
-
Palladium Catalysts and Ligands: Can be toxic and are often air-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Sodium tert-butoxide (NaOtBu): Corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The N-alkylation of this compound, while challenging due to its electron-deficient nature, can be successfully achieved through well-established synthetic methodologies. Reductive amination offers a mild and controlled route for the introduction of alkyl groups derived from aldehydes and ketones, while the Buchwald-Hartwig amination provides a powerful and versatile platform for coupling with a wide array of alkyl halides. The choice of protocol will depend on the desired alkyl substituent and the available starting materials. By carefully following the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers can confidently synthesize novel N-alkylated this compound derivatives for their research and development endeavors.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. afgsci.com [afgsci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. angenechemical.com [angenechemical.com]
- 21. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Leveraging 4-Fluoro-2-(trifluoromethoxy)aniline for Advanced OLED Material Synthesis
Introduction: The Strategic Advantage of Fluorinated Anilines in OLEDs
The relentless pursuit of enhanced efficiency, operational stability, and color purity in Organic Light-Emitting Diodes (OLEDs) has propelled the integration of fluorinated moieties into the core structures of emissive and charge-transport materials.[1][2] The strategic incorporation of fluorine and trifluoromethoxy (-OCF₃) groups, as found in 4-Fluoro-2-(trifluoromethoxy)aniline, offers a powerful tool to modulate the electronic and physical properties of OLED materials. The high electronegativity of these groups can deepen the Highest Occupied Molecular Orbital (HOMO) energy levels, leading to improved charge injection and transport.[2] Furthermore, the robust nature of the C-F bond often imparts greater thermal and oxidative stability, extending the operational lifetime of OLED devices.[2]
This application note provides a comprehensive guide for researchers and material scientists on the utilization of this compound as a key building block in the synthesis of high-performance Hole Transport Materials (HTMs) and host materials for Thermally Activated Delayed Fluorescence (TADF) emitters. We will explore established synthetic methodologies, including Buchwald-Hartwig amination and Suzuki coupling, and provide detailed, adaptable protocols.
Core Concepts: Why this compound?
The unique substitution pattern of this compound offers several advantages in the molecular design of OLED materials:
-
Fine-Tuning of Energy Levels: The electron-withdrawing nature of the trifluoromethoxy group helps to lower the HOMO level of the resulting material, which is crucial for efficient hole injection from the anode and for creating a high triplet energy host material.[2]
-
Enhanced Stability: The presence of both fluorine and trifluoromethoxy groups contributes to increased thermal and morphological stability of the final compound, a critical factor for long-lasting OLED devices.
-
Improved Charge Transport: The introduction of fluorine can lead to favorable intermolecular interactions, promoting efficient charge transport through the organic layers.
-
Synthetic Versatility: The aniline functional group provides a reactive handle for well-established cross-coupling reactions, allowing for the construction of complex molecular architectures.
Synthetic Pathways and Protocols
This compound is a versatile precursor for a variety of OLED materials. Below are detailed protocols for its incorporation into triarylamine-based HTMs and carbazole-based host materials.
Protocol 1: Synthesis of a Triarylamine-Based Hole Transport Material via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This protocol outlines the synthesis of a triarylamine by coupling this compound with an appropriate aryl bromide.
Reaction Scheme:
A representative Buchwald-Hartwig amination workflow.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobiphenyl, 9-bromoanthracene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired triarylamine.
Causality Behind Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation with a wide range of substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and regeneration of the active catalyst.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. Anhydrous conditions are essential to prevent catalyst deactivation.
Protocol 2: Synthesis of a Carbazole-Based Host Material via Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds, often used to link aromatic units.[1] In this protocol, this compound is first converted to an aryl bromide, which then undergoes Suzuki coupling with a carbazole-based boronic acid.
Reaction Scheme:
References
Application Notes and Protocols for the Analysis of 4-Fluoro-2-(trifluoromethoxy)aniline by HPLC and GC-MS
Abstract
This technical guide provides detailed application notes and protocols for the analysis of 4-Fluoro-2-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines tailored High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The protocols are designed to be self-validating, incorporating principles of scientific integrity and referencing authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction: The Analytical Imperative for this compound
This compound is a fluorinated aromatic amine of significant interest in the synthesis of novel bioactive molecules. The presence of both fluoro and trifluoromethoxy substituents imparts unique physicochemical properties that can enhance the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Consequently, the rigorous and accurate analysis of this intermediate is paramount to ensure the purity, stability, and safety of the final drug product. This guide provides the foundational analytical methodologies to achieve this.
The molecular structure of this compound is presented below:
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅F₄NO | --INVALID-LINK--[1] |
| Molecular Weight | 195.117 g/mol | --INVALID-LINK--[1] |
| Physical State | Liquid | --INVALID-LINK--[1] |
Note: Due to the limited availability of specific experimental data for this compound, some starting parameters in the following methods are derived from structurally similar compounds, such as 4-(Trifluoromethoxy)aniline and other fluorinated anilines. These parameters should be considered as a robust starting point for method development and optimization.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
Rationale for Method Selection: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, high resolution, and compatibility with a wide range of analytes. For this compound, its aromatic nature and expected UV absorbance make HPLC with UV detection an ideal choice for quantification and purity assessment.
HPLC Protocol
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase provides excellent retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and is a common mobile phase for LC-MS if transfer is needed. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (equilibration) | A gradient elution is necessary to ensure the separation of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shapes. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
System Suitability:
Before sample analysis, the chromatographic system must be evaluated according to ICH guidelines[2].
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale for Method Selection: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a liquid with an expected moderate boiling point, GC-MS offers high sensitivity and specificity, making it ideal for impurity profiling and trace-level analysis. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
GC-MS Protocol
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition | Justification |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium | An inert carrier gas compatible with mass spectrometry. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (50:1) | Prevents column overloading with concentrated samples. A splitless injection can be used for trace analysis. |
| Injection Volume | 1 µL | A standard injection volume for GC. |
| Oven Temperature Program | Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °C | A temperature program is essential for separating compounds with different boiling points. |
| MS Source Temperature | 230 °C | Standard source temperature for EI. |
| MS Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the analyte and its potential fragments. |
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane.
-
Dilute the stock solution to a working concentration of approximately 10 µg/mL with the same solvent.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Validation
Both the HPLC and GC-MS methods described should be validated according to the ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[2] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For further guidance on method validation, refer to the FDA's guidance documents on the topic.[3][4][5][6]
Conclusion
The HPLC and GC-MS methods outlined in this guide provide a comprehensive framework for the analysis of this compound. The detailed protocols and justifications for experimental choices are intended to empower researchers, scientists, and drug development professionals to implement these methods with confidence. Adherence to the principles of scientific integrity and regulatory guidelines, such as those from the ICH and FDA, is essential for ensuring the quality and reliability of the analytical data generated.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Fluoro-2-(trifluoromethoxy)aniline by Chromatography
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 4-Fluoro-2-(trifluoromethoxy)aniline. The unique physicochemical properties of this aniline derivative—namely its basicity and fluorine content—present specific challenges in chromatographic separation. This document provides in-depth, field-proven methodologies and troubleshooting guidance to navigate these challenges effectively, ensuring high purity and yield.
Part 1: Core Experimental Protocol: Flash Chromatography
This protocol details a robust method for the purification of gram-scale quantities of crude this compound using normal-phase flash column chromatography. The central challenge is mitigating the interaction between the basic aniline moiety and the acidic silanol groups of the silica stationary phase, which can cause significant peak tailing and potential product loss.[1][2]
Step 1: Thin Layer Chromatography (TLC) for Method Development
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.
-
Test Solvent Systems: Spot the crude mixture on TLC plates and develop them in chambers containing different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate).
-
Incorporate a Basic Modifier: Due to the basic nature of the aniline, significant tailing is expected. To counteract this, add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA), to the mobile phase.[2][4] This neutralizes the acidic sites on the silica gel, resulting in sharper, more symmetrical spots.
-
Optimization: Adjust the solvent ratio until the desired Rf for this compound is achieved, with good separation from major impurities.
Table 1: Example TLC Mobile Phase Development
| Hexane:Ethyl Acetate Ratio | Triethylamine (TEA) % | Observed Rf of Product | Spot Shape | Assessment |
| 9:1 | 0% | 0.15 | Severe Tailing | Unacceptable |
| 9:1 | 1% | 0.25 | Symmetrical | Optimal |
| 8:2 | 1% | 0.45 | Symmetrical | Too high; risk of co-elution |
| 7:3 | 1% | 0.60 | Symmetrical | Unacceptable |
Step 2: Column Preparation and Execution
-
Column Packing (Wet Slurry Method):
-
Select a glass column appropriate for the scale of your purification.
-
Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel (230-400 mesh) in the least polar mobile phase identified during TLC (e.g., 9:1 Hexane:EtOAc with 1% TEA).
-
Pour the slurry into the column and use gentle tapping or air pressure to pack it uniformly, avoiding air bubbles. Add a protective layer of sand on top of the packed silica.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the optimized mobile phase. Maintain a constant flow rate.
-
Collect fractions systematically in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp (254 nm), as the aromatic rings are UV-active.[4]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Workflow for Chromatographic Purification
Caption: Workflow for the purification of this compound.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification in a direct question-and-answer format.
Q1: My compound's spot is severely tailing or streaking on the TLC plate and column.
-
Probable Cause: This is the most common issue for basic amines like anilines. The lone pair on the nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. This causes a portion of the molecules to "stick" and elute much slower, resulting in tailing.[1][2]
-
Recommended Solution: Add a competing base to your mobile phase. Triethylamine (TEA) at 0.5-1% (v/v) is standard. The TEA is more basic than the aniline and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product. This allows the aniline to elute based on polarity interactions with the mobile phase, resulting in sharp, symmetrical peaks.[2][4] An alternative is to use a different stationary phase, such as neutral or basic alumina, which is less acidic.[5]
Q2: My compound is not eluting from the column, even with a highly polar solvent system.
-
Probable Cause: The compound may have irreversibly adsorbed to the silica gel, which can happen if the interaction is exceptionally strong or if the compound is unstable on the acidic stationary phase.[5] Another possibility is that the mobile phase polarity was misjudged and is still too weak.
-
Recommended Solution:
-
Confirm Stability: First, test your compound's stability on silica. Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or the original spot diminishes, it indicates decomposition.[5]
-
Increase Eluent Strength: If stable, try a much stronger "push" solvent. For a hexane/ethyl acetate system, a flush with 5-10% methanol in dichloromethane (often with 1% TEA) can elute highly retained compounds.
-
Change Stationary Phase: If the compound is unstable on silica, switch to a less acidic medium like neutral alumina or consider reversed-phase chromatography.
-
Q3: The separation between my product and an impurity is poor, even though they were well-separated on TLC.
-
Probable Cause: This discrepancy often arises from overloading the column or improper column packing. Overloading saturates the stationary phase, leading to broad bands that merge.[6] Poor packing can create channels, leading to an uneven solvent front and poor separation.
-
Recommended Solution:
-
Reduce Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel for a challenging separation. Reduce the amount of material loaded onto the column.
-
Repack the Column: Ensure the silica bed is packed uniformly without any cracks or channels. The wet slurry method is generally more reliable than dry packing.[4]
-
Re-evaluate TLC: Double-check that the TLC was run correctly. Ensure the chamber was saturated with solvent vapor and that the Rf of your target compound is in the optimal 0.2-0.3 range.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: Is normal-phase or reversed-phase chromatography better for this compound?
For preparative, gram-scale purification of a moderately polar organic intermediate like this compound, normal-phase chromatography on silica gel is typically the most practical and cost-effective method . It uses organic solvents that are easily removed. However, reversed-phase HPLC is an excellent choice for analytical purposes (checking purity) or for purifying highly polar impurities that are difficult to separate using normal-phase.[7][8] For reversed-phase, a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like formic acid to ensure the aniline is protonated and behaves consistently, would be a good starting point.[6][9]
Q2: What are the likely impurities I need to separate?
The impurity profile depends heavily on the synthetic route. However, common impurities could include:
-
Starting Materials: Any unreacted precursors used in the synthesis.
-
Positional Isomers: Isomers such as 3-Fluoro-2-(trifluoromethoxy)aniline or other regioisomers formed during substitution reactions. Gas chromatography (GC) methods have been developed to separate positional isomers of trifluoromethoxy anilines and related nitro compounds, indicating that their separation can be challenging.
-
Dehalogenated or other byproducts: Products from side reactions, such as the loss of a fluorine atom.[10]
Q3: How do I detect the compound in fractions if I don't have a UV lamp?
While UV visualization is ideal for this aromatic compound, alternative methods can be used:
Q4: Can I scale up this purification?
Yes. The principles of flash chromatography remain the same during scale-up. The key is to maintain the ratio of crude material to silica gel (typically 1:20 to 1:100 by mass). You will need a larger column and proportionally larger volumes of solvent. It is critical to perform a small-scale trial run first to ensure the separation is robust before committing a large amount of material.
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 4-Fluoro-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this important fluorinated intermediate. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges and ensure the synthesis of high-purity material.
Troubleshooting Guide: Navigating Common Impurities
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating common impurities. The probable synthetic pathway involves the nitration of 1-fluoro-3-(trifluoromethoxy)benzene followed by the reduction of the resulting nitro intermediate.
Q1: My final product shows multiple spots on TLC/peaks in GC analysis after the reduction step. What are these impurities?
A1: The presence of multiple peaks in your analytical chromatogram often points to the formation of positional isomers during the nitration step, which are then carried through the reduction stage. The directing effects of the fluorine and trifluoromethoxy groups on the starting material, 1-fluoro-3-(trifluoromethoxy)benzene, can lead to a mixture of nitro isomers.
Most Common Impurities:
-
Positional Isomers of the Final Product: The primary impurity is often the isomeric 4-Fluoro-3-(trifluoromethoxy)aniline . This arises from the nitration at the position para to the trifluoromethoxy group. Other minor isomers could also be present.
-
Unreacted Nitro Intermediate: Incomplete reduction can lead to the presence of 1-Fluoro-5-nitro-3-(trifluoromethoxy)benzene in your final product.
-
Starting Material: Carryover of unreacted 1-Fluoro-3-(trifluoromethoxy)benzene is possible if the nitration reaction did not go to completion.
-
Byproducts from Reduction: Depending on the reduction method, side reactions can occur. For instance, using metals in acid can sometimes lead to the formation of azo or azoxy compounds, though this is less common with catalytic hydrogenation.
Visualizing Impurity Formation:
The following diagram illustrates the likely reaction pathway and the points at which major impurities can arise.
Caption: Formation of key impurities during the synthesis of this compound.
Q2: How can I minimize the formation of isomeric impurities during the nitration step?
A2: Controlling the regioselectivity of the nitration is crucial. The formation of isomers is primarily influenced by reaction temperature and the rate of addition of the nitrating agent.
Optimization Strategies:
-
Temperature Control: Maintain a low and consistent reaction temperature, typically between 0 and 5 °C, throughout the addition of the nitrating mixture. This helps to improve the selectivity of the reaction.
-
Slow Addition: Add the nitric acid/sulfuric acid mixture dropwise to the solution of 1-fluoro-3-(trifluoromethoxy)benzene. A slow and controlled addition prevents localized temperature spikes that can lead to the formation of undesired isomers.
-
Monitoring the Reaction: Use in-process controls (e.g., GC or HPLC) to monitor the progress of the reaction and ensure it goes to completion, which will also minimize the carryover of the starting material.
Q3: What is the most effective way to remove the unreacted nitro intermediate and isomeric aniline impurities from my final product?
A3: A combination of purification techniques is often necessary to achieve high purity.
Purification Protocol:
-
Aqueous Work-up: After the reduction is complete, a standard aqueous work-up will remove the catalyst and any inorganic salts.
-
Column Chromatography: This is the most effective method for separating the desired product from its positional isomers and any remaining nitro intermediate. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically effective. The polarity difference between the aniline products and the less polar nitro intermediate allows for good separation.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final polishing step to remove trace impurities.
| Impurity Type | Probable Cause | Recommended Action |
| Positional Isomers | Lack of regioselectivity in the nitration step. | Optimize nitration conditions (low temperature, slow addition). Purify the final product using column chromatography. |
| Unreacted Nitro Intermediate | Incomplete reduction reaction. | Ensure the reduction reaction goes to completion by monitoring with TLC or GC. Increase reaction time or catalyst loading if necessary. Purify via column chromatography. |
| Unreacted Starting Material | Incomplete nitration reaction. | Monitor the nitration reaction to ensure full conversion of the starting material. Purify the nitro intermediate before reduction if necessary. |
| Oxidation Byproducts | Exposure of the aniline product to air and light. | Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for assessing the purity of this compound?
A1: A multi-technique approach is recommended for comprehensive purity analysis.
-
Gas Chromatography (GC): Excellent for separating volatile impurities, including positional isomers and residual starting material. A flame ionization detector (FID) provides good quantitative data.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis. It can effectively separate the desired product from less volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying fluorine-containing impurities.
-
Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS, LC-MS), it provides definitive identification of impurities by their mass-to-charge ratio.
Analytical Workflow for Purity Assessment:
Caption: A typical workflow for the purification and purity analysis of this compound.
Q2: What are the key safety considerations when handling the reagents for this synthesis?
A2: The synthesis involves hazardous materials that require careful handling.
-
Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The nitration reaction is exothermic and should be performed in a well-ventilated fume hood with careful temperature control to prevent runaway reactions.
-
1-Fluoro-3-(trifluoromethoxy)benzene: This and other fluorinated compounds should be handled with care, avoiding inhalation and skin contact.
-
Catalytic Hydrogenation: If using hydrogen gas for the reduction, ensure the system is properly set up to avoid leaks and potential ignition sources. The catalyst (e.g., Palladium on carbon) can be pyrophoric when dry and should be handled under a moist or inert atmosphere.
Q3: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
A3: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. This is a common issue, especially if the product is not handled and stored correctly.
Decolorization and Prevention:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help remove colored impurities. The solution is then filtered through a pad of celite and the solvent is removed.
-
Proper Storage: To prevent future discoloration, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and protected from light. Refrigeration is also recommended.
stability and degradation of 4-Fluoro-2-(trifluoromethoxy)aniline under acidic conditions
Welcome to the technical support center for 4-Fluoro-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability and degradation under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical behavior of this compound.
Q1: What are the primary stability concerns when working with this compound in acidic media?
The primary stability concern is the reactivity of the aniline functional group. In acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, forming an anilinium salt. While this deactivates the aromatic ring towards electrophilic substitution, it can make the compound susceptible to other degradation pathways, most notably polymerization.[1][2][3]
Q2: How stable is the trifluoromethoxy (-OCF3) group under acidic conditions?
The trifluoromethoxy group is known to be exceptionally stable under a wide range of conditions, including strong acids.[4][5] Unlike other related groups, it is highly resistant to hydrolysis. Therefore, degradation of the -OCF3 group is not an expected outcome during typical acidic stress testing.
Q3: Is the C-F bond on the aromatic ring likely to cleave in an acidic environment?
The carbon-fluorine bond on an aromatic ring is very strong and generally stable. While cleavage can occur under specific and harsh conditions, it is not a primary degradation pathway expected under typical laboratory acidic stress conditions for this molecule.[6][7] The reactivity of the aniline moiety is the more pressing concern.
Q4: What are the likely degradation products of this compound in acid?
The most probable degradation products are polymers or oligomers of the parent molecule.[1][2][3] This occurs through the reaction of the protonated amine of one molecule with the aromatic ring of another. Direct hydrolysis of the amine to a phenol is less likely under these conditions. Due to the stability of the trifluoromethoxy and fluoro groups, degradation products are expected to retain these substituents.
Q5: What are the key safety precautions when handling this compound?
This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[8][9][10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always refer to the latest Safety Data Sheet (SDS).
II. Troubleshooting Guide for Acidic Stability Studies
This guide provides solutions to common problems encountered during the acidic degradation studies of this compound.
Q: My HPLC analysis shows a significant decrease in the parent compound peak after acid treatment, but I don't see any major new peaks. What is the likely cause?
A: This is a classic indication of polymerization.[1][2][3] The resulting polymers may be insoluble in the mobile phase, precipitating out of the solution and therefore not being detected by HPLC. They might also be of a broad molecular weight distribution, leading to a raised baseline rather than sharp peaks.
-
Troubleshooting Steps:
-
Visual Inspection: Check your sample for any precipitate.
-
Solubility Test: Try dissolving the stressed sample in a stronger organic solvent to see if any precipitated material dissolves.
-
Alternative Analytical Techniques: Consider using techniques like Gel Permeation Chromatography (GPC) to analyze for high molecular weight species or Mass Spectrometry to look for oligomeric ions.
-
Q: I am observing a discoloration of my solution upon addition of acid. Is this normal?
A: Yes, color change is often associated with the formation of conjugated systems, which can occur during the initial stages of aniline polymerization. The formation of radical cations of aniline derivatives can also lead to colored solutions. This is a qualitative indicator that a reaction is occurring.
-
Actionable Insight: Document the color change as part of your observations. It provides supporting evidence for the degradation of the parent compound, even in the absence of clear degradation peaks in the chromatogram.
Q: How can I control the rate of degradation to achieve the target 5-20% degradation for my forced degradation study?
A: The rate of degradation is dependent on acid concentration, temperature, and time.
-
Experimental Strategy:
-
Acid Concentration: Start with a milder acid concentration (e.g., 0.1 N HCl) and progressively increase it if no degradation is observed.
-
Temperature: Conduct initial experiments at room temperature. If the reaction is too slow, you can gently heat the sample (e.g., 40-60°C).
-
Time Course Study: Sample at multiple time points (e.g., 2, 6, 12, 24 hours) to find the optimal duration for achieving the desired level of degradation.
-
Q: My mass spectrometry data of the stressed sample is complex and difficult to interpret. What should I look for?
A: For polymerization, you would expect to see a series of ions separated by the mass of the monomer unit (195.12 g/mol for this compound).
-
Data Analysis Tip: Look for repeating mass differences in your mass spectrum. This can be more informative than trying to identify a single, specific degradation product.
III. Experimental Protocols
This section provides a detailed protocol for conducting a forced degradation study of this compound under acidic conditions.
Protocol 1: Acidic Forced Degradation Study
Objective: To induce and monitor the degradation of this compound in an acidic solution.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions for neutralization
-
Class A volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 N HCl.
-
Dilute to the mark with acetonitrile. This results in a final concentration of 100 µg/mL in a solution containing 50% 0.1 N HCl and 50% acetonitrile.
-
-
Stress Conditions:
-
Store the sample solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
-
Sample Neutralization and Analysis:
-
For each aliquot, transfer 1 mL to an HPLC vial.
-
Neutralize the sample by adding an equimolar amount of NaOH solution (e.g., 1 mL of 0.05 N NaOH for a sample in 50% 0.1 N HCl).
-
Analyze immediately by HPLC.
-
Workflow for Acidic Degradation Study
Caption: Workflow for the acidic forced degradation study.
IV. Analytical Methodologies
A robust analytical method is crucial for accurately assessing the stability of this compound.
Recommended Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is a suitable method for separating and quantifying the parent compound from its potential degradation products.[11][12]
Starting HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Method Validation Considerations:
-
Specificity: The method should be able to resolve the parent peak from any degradation products and placebo peaks.
-
Linearity: Demonstrate a linear relationship between peak area and concentration over a defined range.
-
Accuracy and Precision: Assess the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Potential Degradation Pathway: Acid-Catalyzed Polymerization
Caption: Proposed acid-catalyzed polymerization of this compound.
V. References
-
Ahn C, Zeng X, Obendorf SK. Simultaneous analysis of the coloring compounds in indigo, phellodendron bark, and madder Dye using HPLC-DAD-MS. J. Korean Soc. Cloth. Text. 2013;37:827.
-
Bolton JR, Bircher KG, Tumas W, Tolman CA. Figures-of-merit for the technical development and application of advanced oxidation technologies for both electric- and solar-driven systems (IUPAC Technical Report). Pure Appl Chem. 2001;73(4):627–37.
-
Boulahlib S, Boudina A, Si-Ahmed K, Bessekhouad Y, Trari M. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Anal. Methods. 2016;8:5949–5956.
-
Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific Application Note 292.
-
Esplugas S, Gimenez J, Contreras S, Pascual E, Rodriguez M. Comparison of different advanced oxidation processes for phenol degradation. Water Res. 2002;36(4):1034–42.
-
Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. 2024.
-
4-Fluoro-2-(trifluoromethyl)aniline. PubChem.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. 2025.
-
Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. ResearchGate. 2017.
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. 2025.
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. 2021.
-
Anaerobic degradation of fluorinated aromatic compounds. PubMed.
-
Anaerobic degradation of fluorinated aromatic compounds. Request PDF. ResearchGate. 2025.
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. 2022.
-
Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Reactions of Arylamines. Chemistry LibreTexts. 2024.
-
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules. 2021.
-
This compound. CymitQuimica.
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. Request PDF. ResearchGate. 2025.
-
4-Fluoro-2-(trifluoromethyl)aniline 99 393-39-5. Sigma-Aldrich.
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. 2021.
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
-
Amine Plant Troubleshooting and Optimization. Scribd.
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Amine, Aniline and Amide Reactions - Organic Chem. YouTube. 2018.
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
-
Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology. 2023.
-
Study of Aniline Polymerization Reactions through the Particle Size Formation in Acidic and Neutral Medium. AIP Publishing.
-
4-(Trifluoromethoxy)aniline. ChemicalBook. 2025.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 2023.
-
Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au.
-
Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. 2024.
-
Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com.
-
Catalytic synthesis of a substituted aniline and dehydrogenative... ResearchGate.
-
Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate.
-
Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. ResearchGate. 2024.
-
2-Fluoro-4-(trifluoromethyl)aniline. Ossila.
-
Innate C-H trifluoromethylation of heterocycles. PNAS. 2011.
-
What is the mechanism of Acetanilide?. Patsnap Synapse. 2024.
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
-
The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed.
-
Polymerization of aniline by copper-catalyzed air oxidation.
-
Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. MDPI.
-
Bacterial Degradation of Aromatic Compounds. PMC.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluoro-2-(trifluoromethyl)aniline | C7H5F4N | CID 67853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 4-フルオロ-2-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Side Reactions in the Derivatization of 4-Fluoro-2-(trifluoromethoxy)aniline
Welcome to the technical support center for 4-Fluoro-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable, yet challenging, building block in their synthetic workflows. The unique electronic properties of this aniline—specifically the deactivating influence of the ortho-trifluoromethoxy and para-fluoro substituents—can lead to sluggish reactions and unexpected side products.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common experimental issues and offer field-proven protocols to help you achieve clean, high-yielding derivatizations.
Section 1: Diazotization and Subsequent Sandmeyer-Type Reactions
The conversion of the primary amino group to a diazonium salt is a gateway to a vast array of functional groups. However, the reduced basicity of this compound and the stability of the resulting diazonium salt are critical parameters that must be carefully controlled.
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction is producing a significant amount of dark, tar-like precipitate. What is causing this and how can I prevent it?
A1: Tar formation is a common issue in diazotization, often resulting from the decomposition of the diazonium salt or unwanted polymerization reactions. The primary causes are elevated temperatures and incorrect stoichiometry. The diazonium salt of this compound is particularly sensitive.
-
Causality: Arenediazonium salts are thermally unstable and can decompose, especially in the presence of nucleophiles or radical initiators.[1] Temperatures rising above 5 °C can lead to the generation of highly reactive aryl radicals and cations, which can attack other species in the mixture, leading to complex, high-molecular-weight byproducts (tars).
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C at all times. This is the single most critical parameter. Use an ice/salt bath for consistent cooling.
-
Slow Reagent Addition: Add the sodium nitrite (NaNO₂) solution dropwise and slowly below the surface of the reaction mixture to prevent localized overheating and high concentrations of nitrous acid.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can help prevent oxidative side reactions that may contribute to tar formation.
-
Q2: I am observing poor or incomplete conversion to the diazonium salt, with starting material remaining even after adding excess nitrite. What are the key parameters to check?
A2: Incomplete conversion is typically due to issues with the generation or reactivity of the nitrosating agent (nitrous acid, HONO), which is formed in situ.
-
Causality: Nitrous acid is generated from NaNO₂ and a strong acid. The acidity of the medium is crucial. If the medium is not acidic enough, the concentration of the active nitrosating species (e.g., N₂O₃ or H₂O-NO⁺) will be too low to efficiently react with the weakly basic aniline.[2] Conversely, excessively high acid concentrations are generally not problematic but should be controlled.
-
Solution:
-
Acid Stoichiometry: Ensure at least 2.5-3.0 equivalents of strong acid (e.g., HCl, H₂SO₄) are used. The first equivalent protonates the aniline, and the subsequent equivalents are required to generate HONO from NaNO₂. For electron-poor anilines, slightly higher acid equivalents can be beneficial.[3]
-
Solvent: Ensure the aniline salt is fully dissolved before starting the nitrite addition. If the aniline hydrochloride or sulfate salt precipitates, the reaction becomes heterogeneous and slow. Adding a co-solvent like acetic acid or using a slightly larger volume of aqueous acid can maintain homogeneity.
-
Nitrite Quality: Use a fresh, high-purity source of sodium nitrite. Old reagents can absorb moisture and degrade, leading to inaccurate stoichiometry.
-
Q3: My Sandmeyer reaction is giving low yields and a significant amount of the corresponding phenol [4-Fluoro-2-(trifluoromethoxy)phenol] as a byproduct. How can I suppress this?
A3: Phenol formation is a classic side reaction where water acts as a nucleophile, attacking the diazonium salt to displace N₂. This is highly competitive with the desired Sandmeyer reaction.
-
Causality: The aryl cation intermediate formed upon loss of N₂ is extremely reactive and can be trapped by any available nucleophile. Water is often present in high concentrations in aqueous diazotization media.
-
Solution:
-
Use of Copper(I) Catalyst: The Sandmeyer reaction relies on a Copper(I) catalyst (e.g., CuCl, CuBr, CuCN), which facilitates an inner-sphere electron transfer mechanism. This process is generally much faster than the uncatalyzed nucleophilic attack by water, thereby outcompeting phenol formation.[4] Ensure you are using a true, active Cu(I) source.
-
Minimize Water: Where possible, use more concentrated acids to reduce the total volume of water.
-
One-Pot Procedures: Modern protocols often perform the diazotization with an organic nitrite (e.g., tert-butyl nitrite, t-BuONO) in an organic solvent, followed by the addition of the copper salt and nucleophile source. This avoids the highly aqueous environment altogether.[5]
-
Q4: I am observing brightly colored byproducts, suggesting azo-coupling has occurred. How can I prevent this?
A4: Azo-coupling occurs when the newly formed, electrophilic diazonium salt attacks an unreacted, nucleophilic aniline molecule. This is more common with electron-rich anilines but can still occur with your substrate if conditions are not optimal.
-
Causality: This is a classic electrophilic aromatic substitution reaction. It is most favorable when there is a high concentration of unreacted aniline in the presence of the diazonium salt.
-
Solution:
-
Maintain Acidity: Keep the reaction medium strongly acidic. The unreacted aniline will exist in its protonated form (anilinium salt), which is deactivated and not nucleophilic enough to participate in azo-coupling.[3][6]
-
Order of Addition: Add the aniline solution to the acidic medium first to ensure it is fully protonated before any diazotization begins. Then, add the nitrite solution slowly. This ensures the concentration of free, unreacted aniline is always minimized.
-
Workflow and Troubleshooting
Caption: Recommended workflow for diazotization and Sandmeyer reactions.
| Problem | Potential Cause | Recommended Action |
| Dark Tar/Polymer Formation | Reaction temperature too high (> 5 °C). | Maintain strict temperature control (0-5 °C). Add nitrite solution more slowly. |
| Incomplete Reaction | Insufficient acid; poor quality NaNO₂. | Use >2.5 eq. of acid. Use fresh, dry NaNO₂. Ensure aniline salt is fully dissolved. |
| Phenol Byproduct | Inactive catalyst; slow Sandmeyer step. | Use a fresh, high-quality Cu(I) salt. Add diazonium salt to the catalyst solution. |
| Azo-Coupling (Colored Impurities) | Low acidity; high free aniline concentration. | Ensure sufficient acid is used to fully protonate the aniline before nitrite addition. |
Section 2: Amide Bond Formation (Acylation)
Due to the electron-withdrawing groups, the amine of this compound is a weak nucleophile, making amide bond formation challenging with standard methods.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with a standard coupling reagent is very slow or stalls completely. How can I drive it to completion?
A1: The low nucleophilicity of the aniline is the primary hurdle. Standard ambient temperature coupling conditions may be insufficient.
-
Causality: The rate of amide bond formation depends on both the degree of carboxylic acid activation and the nucleophilicity of the amine. With a weakly nucleophilic amine, a more reactive activated intermediate or more forcing conditions are required.
-
Solution:
-
More Potent Activating Agents: Switch from standard carbodiimides (like DCC, EDC) to stronger phosphonium (PyBOP, HBTU) or uronium-based (HATU) coupling reagents. These generate highly reactive activated esters.
-
Acyl Fluoride Intermediates: A highly effective strategy is to convert the carboxylic acid to an acyl fluoride. Acyl fluorides are highly reactive towards even weak nucleophiles but are generally more stable and less prone to side reactions than acyl chlorides.[7] Reagents like Pentafluoropyridine (PFP) can be used for this transformation.[8]
-
Elevated Temperatures: For particularly stubborn couplings, heating the reaction may be necessary. A protocol involving in-situ formation of acyl fluorides followed by heating can be very effective for electron-deficient amines.[9]
-
Q2: The workup of my DCC-mediated reaction is complicated by the dicyclohexylurea (DCU) byproduct. What are some cleaner alternatives?
A2: DCU is notoriously insoluble in many common organic solvents, making its removal by filtration the standard procedure, which can sometimes trap product.
-
Causality: The carbodiimide reagent is consumed in the reaction to form a urea byproduct. Dicyclohexylcarbodiimide (DCC) forms the insoluble DCU.
-
Solution:
-
Use a Water-Soluble Carbodiimide: EDC (or EDC·HCl) is a common alternative. It forms a water-soluble urea byproduct that can be easily removed with a simple aqueous wash.
-
Reagents with Soluble Byproducts: Reagents like HATU or HBTU generate byproducts that are typically soluble in common organic solvents and can be removed by chromatography or extraction.
-
Deoxyfluorination Reagents: Using a reagent like PFP to generate an acyl fluoride produces tetrafluorohydroxypyridine as a byproduct, which is generally unreactive and can be removed easily.[8]
-
Protocol and Mechanism
Protocol: One-Pot Amide Bond Formation via Acyl Fluoride Intermediate [8]
-
To a stirred solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, MeCN), add pentafluoropyridine (PFP, 1.2 eq) and a mild base such as triethylamine (TEA, 1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the complete formation of the acyl fluoride intermediate. Monitor by TLC or ¹⁹F NMR if desired.
-
Add this compound (1.1 eq) to the reaction mixture.
-
If the reaction is slow at room temperature, heat the mixture to 60-80 °C and stir for 4-16 hours until completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: PFP-mediated one-pot amidation workflow.
Section 3: Synthesis of Unsymmetrical Ureas
Urea moieties are prevalent in pharmaceuticals. Synthesizing them from electron-deficient anilines requires careful reagent selection to avoid hazardous materials and the formation of unwanted symmetrical byproducts.
Frequently Asked Questions (FAQs)
Q1: How can I synthesize an unsymmetrical urea derivative without resorting to highly toxic phosgene or handling unstable isocyanates?
A1: Modern methods have largely replaced classical reagents with safer alternatives that avoid the direct handling of phosgene and isocyanates.
-
Causality: The traditional route involves reacting the aniline with phosgene to form an isocyanate, which is then trapped by a second, different amine.[10] Both phosgene and isocyanates are highly toxic and hazardous.
-
Solution:
-
Phosgene Equivalents: Use solid, stable phosgene equivalents like triphosgene (BTC) or N,N'-Carbonyldiimidazole (CDI). CDI is particularly safe as it is a crystalline solid and does not produce chlorinated byproducts.[10] The general procedure involves activating one amine with CDI and then adding the second amine.
-
Oxidative Coupling: A recently developed, metal-free approach uses a hypervalent iodine reagent like Phenyliodine diacetate (PhI(OAc)₂) to mediate the direct coupling of an amide (as a carbonyl source) with an amine. This method proceeds under mild conditions and has a broad substrate scope.[11]
-
Q2: My reaction is producing a large amount of the symmetrical N,N'-bis[4-fluoro-2-(trifluoromethoxy)phenyl]urea. How do I favor the desired unsymmetrical product?
A2: Symmetrical urea formation occurs when two molecules of the same aniline react with the carbonyl source. This is a common problem when the second amine is added too slowly or is less reactive.
-
Causality: If an intermediate like an isocyanate or an activated carbamate is formed from your starting aniline, it can react with another molecule of the same starting aniline before the second, desired amine is introduced or has a chance to react.
-
Solution:
-
Inverse Addition: When using reagents like CDI, activate the more valuable or less reactive amine first. Then, add this activated intermediate solution to a solution containing a slight excess of the more reactive or less expensive amine.
-
One-Pot, Two-Step Protocol: Ensure the first step (activation) goes to completion before adding the second amine. You can monitor this by TLC.
-
Choose a Different Strategy: The PhI(OAc)₂-mediated coupling of an amide with an amine inherently avoids this issue, as the carbonyl group and one N-substituent are pre-defined by the amide starting material, making it an excellent choice for unsymmetrical urea synthesis.[11]
-
Caption: Comparison of modern urea synthesis strategies.
References
- 1. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling issues with fluorinated anilines
Welcome to the Technical Support Center for Fluorinated Anilines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of these versatile yet sensitive reagents. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot issues effectively and ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Question 1: Why has my colorless/light-yellow fluorinated aniline turned dark brown/red upon storage?
Answer:
This is the most frequent issue reported and is almost always due to oxidation. The amino group on the aniline ring is electron-rich, making it susceptible to oxidation by atmospheric oxygen.[1] This process is often accelerated by exposure to light and elevated temperatures.[2][3] The discoloration is caused by the formation of highly colored impurities, which can include nitrosoarenes, nitroarenes, azoxybenzenes, and eventually complex polymeric materials.[4]
Causality: The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making the entire molecule prone to losing electrons (oxidation). Fluorine, being a strongly electronegative atom, has an electron-withdrawing inductive effect, which can influence the aniline's basicity and susceptibility to oxidation depending on its position on the ring.[5][6] However, this effect is often not sufficient to prevent oxidation under typical storage conditions.
Immediate Actions & Preventative Measures:
-
Purity Check: Before use, assess the purity of the discolored aniline. Minor yellowing may not significantly impact non-sensitive reactions, but dark coloration indicates substantial degradation. A quick purity check via HPLC or GC is recommended.[7]
-
Purification: For high-purity applications, the discolored aniline must be purified. The most effective method is vacuum distillation.[8]
-
Prevention: The best strategy is prevention. Always store fluorinated anilines under an inert atmosphere (nitrogen or argon), in a tightly sealed amber glass vial, and refrigerated (2-8°C).[2] For newly purchased bottles, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk chemical to air.[2]
Question 2: My reaction with a fluorinated aniline is giving inconsistent yields. Could storage be the issue?
Answer:
Yes, improper storage is a likely culprit. Beyond the obvious discoloration, unseen degradation can introduce impurities that interfere with your reaction.
Underlying Causes:
-
Oxidative Impurities: The oxidized byproducts (nitroso, nitro compounds, etc.) have different electronic and steric properties than the parent aniline.[4] These impurities can compete in reactions, poison catalysts, or lead to unwanted side products, thereby reducing the yield of your desired product.
-
Moisture Contamination: Anilines can be hygroscopic.[9] Absorbed water can act as an unwanted nucleophile in many reactions, hydrolyze sensitive reagents, or alter the reaction conditions (e.g., by affecting catalyst activity), leading to inconsistent results.[10]
Troubleshooting Workflow:
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. texiumchem.com [texiumchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Fluoro-2-(trifluoromethoxy)aniline
Welcome to the technical support guide for 4-Fluoro-2-(trifluoromethoxy)aniline. This document serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges with colored impurities in this critical building block. Our goal is to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues and questions regarding the purity and handling of this compound in a practical, question-and-answer format.
Q1: Why has my this compound sample, which was initially a pale liquid/solid, turned yellow or dark brown?
A1: The primary cause of discoloration is aerobic oxidation. Like most aromatic amines, this compound is susceptible to oxidation when exposed to air and light.[1][2] The amino group (-NH₂) is an electron-donating group, which makes the aromatic ring "electron-rich" and highly reactive towards oxidizing agents, including atmospheric oxygen.
Mechanism Insight: The oxidation process is complex and can lead to a variety of highly conjugated, colored byproducts. The initial steps often involve the formation of radical cations, which can then dimerize or polymerize. Common colored impurities include:
-
Nitroso and Nitro compounds: From oxidation of the nitrogen atom.
-
Azoxy and Azo compounds: Formed from the condensation of intermediate oxidation products.
-
Phenazines and Polymeric materials: Resulting from more extensive oxidation and polymerization, often appearing as dark, tar-like substances.[1][2]
While freshly purified aniline is typically a colorless or pale yellow oil, this gradual darkening is a clear indicator of degradation.[1][3]
Caption: Fig 1. Simplified Aniline Oxidation Pathway.
Q2: Before attempting purification, what preliminary analysis should I perform?
A2: A "purify first, ask questions later" approach can be inefficient. A quick analytical check provides a baseline for purity and helps you select the most appropriate purification method.
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical method. Spot your colored sample on a silica gel plate and develop it with a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Observation: Highly colored impurities are often very polar (sticking to the baseline) or very non-polar. The main product spot should be visualized under UV light. This gives you a qualitative idea of the number of impurities.
-
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For a quantitative assessment, analyzing the sample by HPLC or GC is recommended. This will give you the area percentage of the main component versus the impurities. A purity level of <95% may require a more rigorous method than a simple decolorization.
Q3: My sample has only a slight yellow tint, but high purity (>98%) by GC. What is the quickest way to remove the color?
A3: For minor color removal in an otherwise pure sample, treatment with activated carbon is the most efficient method. Activated carbon has a high surface area with a network of fine pores, making it exceptionally effective at adsorbing large, conjugated colored molecules without significantly affecting your main product.[4][5]
Protocol: Activated Carbon Decolorization
-
Dissolution: Dissolve the colored this compound in a minimum amount of a suitable, low-boiling point organic solvent (e.g., Dichloromethane (DCM) or Diethyl Ether).
-
Carbon Addition: Add activated carbon to the solution. The amount should be approximately 1-2% of the weight of your aniline compound. Avoid adding a large excess, as it can adsorb your product and reduce the yield.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but avoid boiling if using a volatile solvent.
-
Hot Filtration: Filter the mixture through a pad of Celite® or a fluted filter paper to remove the activated carbon. The Celite pad is crucial as very fine carbon particles can pass through standard filter paper.
-
Solvent Removal: Remove the solvent from the clear, colorless filtrate using a rotary evaporator.
-
Final Check: Verify the purity of the resulting material by TLC or GC to ensure no new impurities were introduced.
Q4: My sample is dark brown and shows multiple spots on TLC. What purification method should I choose?
A4: For heavily contaminated samples, a more robust purification technique is required. The choice depends on the physical state of your compound and the nature of the impurities. The following decision tree and table can guide your selection.
Caption: Fig 2. Purification Method Selection.
Table 1: Comparison of Purification Techniques
| Method | Best For | Advantages | Disadvantages |
| Vacuum Distillation | Thermally stable liquids with non-volatile impurities. | Excellent for removing salts and polymeric residues. Good for large scales. | Requires vacuum setup. Not suitable for thermally sensitive compounds. Does not separate impurities with similar boiling points. |
| Recrystallization | Crystalline solids. | Highly effective for removing soluble and insoluble impurities. Can be scaled up easily. | Yield loss is inevitable. Finding a suitable solvent system can be time-consuming. |
| Column Chromatography | Complex mixtures with impurities of similar polarity to the product. | High resolving power for separating complex mixtures.[6] | Can be labor-intensive and requires significant solvent volumes. Potential for product loss on the column. |
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Given that related compounds like 4-(trifluoromethoxy)aniline are liquids with boiling points around 73-75 °C at 10 mmHg, vacuum distillation is a highly viable method for this compound.[7]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry. Use a short-path distillation head for efficiency.
-
Drying Agent (Optional but Recommended): Add a small amount of a drying agent like CaH₂ to the distillation flask containing the crude aniline and stir for 1 hour before distillation to remove residual water.[8][9]
-
Distillation: Heat the flask gently using an oil bath. Apply vacuum slowly. Collect the fraction that distills at a constant temperature and pressure. The pure aniline should be a colorless liquid. Discard any initial low-boiling fractions and leave the high-boiling, dark-colored residue in the flask.
-
Inert Atmosphere: It is critical to perform the distillation under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation at elevated temperatures.[10]
Protocol 2: Purification by Column Chromatography
This method is ideal when distillation or recrystallization fails to separate impurities. A key consideration for amines is their basicity, which causes them to streak (tail) on acidic silica gel.[11]
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Column Packing: Pack a glass column with the slurry. Allow the silica to settle into a uniform bed.
-
Eluent Modification (CRITICAL): To prevent tailing, add ~0.5-1% triethylamine (TEA) to your mobile phase solvents.[12] This neutralizes the acidic sites on the silica gel.
-
Sample Loading: Dissolve your crude aniline in a minimum amount of DCM or the eluent. Pre-adsorb the sample onto a small amount of silica gel by mixing and evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column bed.
-
Elution: Begin eluting with the non-polar mobile phase (e.g., 98:2 Hexanes:EtOAc + 1% TEA). Gradually increase the polarity of the eluent as needed (gradient elution). The colored, highly polar impurities will often remain at the top of the column, while your product elutes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Q5: How should I store my purified this compound to prevent it from discoloring again?
A5: Proper storage is essential to maintain the purity of your compound.[3]
-
Inert Atmosphere: Store the purified aniline in an amber vial under an inert atmosphere of nitrogen or argon to displace oxygen.
-
Refrigeration: Keep the vial in a refrigerator (2-8°C) to slow down the rate of any potential degradation reactions.
-
Light Protection: The use of an amber vial or wrapping a clear vial in aluminum foil is crucial to protect the compound from light, which can catalyze oxidation.[3]
-
Aliquotting: For larger batches, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the exposure of the entire batch to air and moisture each time the material is needed.
By understanding the causes of impurity formation and applying the appropriate purification and storage techniques, you can ensure the quality and reliability of your this compound for downstream applications.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activated carbon for decolorization [zhulincarbon.com]
- 5. carbotecnia.info [carbotecnia.info]
- 6. benchchem.com [benchchem.com]
- 7. 4-(Trifluoromethoxy)aniline 98 461-82-5 [sigmaaldrich.com]
- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-2-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 4-Fluoro-2-(trifluoromethoxy)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable fluorinated building block. The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents, while desirable in final products, introduce specific hurdles in its synthesis that require careful consideration for a successful and safe scale-up.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues in the primary synthetic route: the nitration of 1-fluoro-3-(trifluoromethoxy)benzene followed by the reduction of the resulting nitro intermediate.
Core Synthetic Pathway
The most common industrial approach to synthesizing this compound involves a two-step process starting from 1-fluoro-3-(trifluoromethoxy)benzene. This pathway is outlined below.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: A Q&A Approach
This section is divided by synthetic step to address specific issues you may encounter during your experiments.
Part 1: Nitration of 1-Fluoro-3-(trifluoromethoxy)benzene
The introduction of the nitro group onto the aromatic ring is a critical step that dictates the purity and yield of the final product. The electronic properties of both the fluoro and trifluoromethoxy groups heavily influence the reaction's outcome.
Q1: My nitration is producing a significant amount of the wrong isomer. Why is this happening and how can I improve regioselectivity?
A: This is a classic challenge of competing directing effects. Both the fluorine atom and the trifluoromethoxy group (-OCF₃) are ortho, para-directing substituents. However, both are also deactivating towards electrophilic aromatic substitution due to their strong inductive electron-withdrawing effects[1]. The -OCF₃ group is particularly deactivating.
-
Causality: Nitration can occur at positions ortho or para to each substituent. The desired product requires nitration ortho to the -OCF₃ group and para to the -F group. However, nitration ortho to the fluorine is also possible, leading to isomeric impurities.
-
Troubleshooting & Optimization:
-
Temperature Control: Lowering the reaction temperature (e.g., maintaining at 0-5 °C) can significantly enhance selectivity. Higher temperatures often lead to the formation of more thermodynamic byproducts.
-
Nitrating Agent: The choice of nitrating agent is crucial. While standard mixed acid (HNO₃/H₂SO₄) is common, its strength can sometimes reduce selectivity. Consider milder nitrating agents or alternative systems if isomer formation is high.
-
Order of Addition: A slow, controlled addition of the nitrating agent to the substrate solution can help maintain a low localized concentration of the electrophile, favoring the kinetically preferred product.
-
Q2: The reaction is very slow or stalls entirely upon scale-up. What are the likely causes?
A: Scale-up often introduces challenges related to mass and heat transfer that are not apparent at the lab scale.
-
Causality:
-
Poor Mixing: In a large reactor, inadequate agitation can lead to poor mixing of the biphasic reaction mixture (organic substrate and aqueous acid phase), reducing the interfacial area where the reaction occurs.
-
Heat Transfer: Nitration is highly exothermic. Inefficient heat removal in a large vessel can lead to a drop in the intended reaction rate if the temperature is not maintained, or conversely, a dangerous thermal runaway[2].
-
-
Troubleshooting & Optimization:
-
Reactor Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) capable of efficiently mixing viscous, multiphase systems. Baffles are also critical to prevent vortexing and improve mixing.
-
Continuous Flow Chemistry: For industrial-scale synthesis, transitioning from batch to continuous flow processing is a highly effective solution. Flow reactors offer superior heat and mass transfer, minimizing risks of thermal runaway and often improving yield and purity[2][3].
-
Solvent Choice: While often run neat in sulfuric acid, using a co-solvent like acetic acid can sometimes improve homogeneity, though this may require re-optimization of the reaction conditions[2].
-
Part 2: Reduction of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene
The reduction of the nitro group to an amine is the final step. The main challenge here is to achieve this transformation without affecting the other functional groups on the ring, particularly the fluorine atom.
Q1: I'm observing significant defluorination when using catalytic hydrogenation with Palladium on Carbon (Pd/C). How can this be avoided?
A: This is a very common and critical issue. Catalytic hydrogenation with Pd/C is well-known for causing hydrodehalogenation, especially of aryl chlorides, bromides, and to a lesser extent, fluorides[4].
-
Causality: The palladium catalyst can facilitate the cleavage of the C-F bond under hydrogenation conditions.
-
Troubleshooting & Optimization:
-
Change of Catalyst: Switch to a catalyst less prone to causing dehalogenation. Raney Nickel is an excellent alternative for nitro group reductions where halogens are present[4][5]. Sulfided platinum on carbon (Pt/C) is another option known for its high selectivity in preserving halogens[5].
-
Metal/Acid Reduction: Move away from catalytic hydrogenation altogether. Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic or hydrochloric acid (Fe/HCl) are classic, robust methods that are highly chemoselective for the nitro group and will not reduce the aryl fluoride[4][5][6].
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, hydrazine) in place of H₂ gas. While sometimes milder, Pd/C is still often used as the catalyst, so the risk of defluorination remains and must be carefully evaluated.
-
Caption: Decision workflow for troubleshooting defluorination during nitro reduction.
Q2: The reduction with iron and acid is effective but produces a large amount of iron sludge, making the work-up and product isolation difficult at scale. What are the alternatives?
A: The issue of iron sludge is a significant drawback for large-scale production due to filtration and disposal challenges.
-
Causality: The reaction Fe(s) + 2H⁺ → Fe²⁺ + H₂ generates iron salts that precipitate as a dense, often colloidal, sludge.
-
Troubleshooting & Optimization:
-
Tin(II) Chloride (SnCl₂): This is an excellent alternative that provides a much cleaner reaction profile[4]. The work-up typically involves basification to precipitate tin hydroxides, which are often easier to filter than iron sludge, followed by extraction of the product.
-
Catalytic Hydrogenation with a Selective Catalyst: As mentioned in the previous question, using Raney Nickel or a sulfided catalyst, if feasible from a safety and equipment standpoint (requires a hydrogenation reactor), provides the cleanest process as the catalyst is simply filtered off.
-
Q3: My final isolated aniline product is discolored (e.g., pink, brown, or dark). What causes this and how can I improve its appearance?
A: Anilines, particularly those with electron-donating groups, are highly susceptible to air oxidation.
-
Causality: Trace metal impurities can catalyze the oxidation of the aniline to form highly colored polymeric impurities. Exposure to air and light accelerates this process.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct all post-reduction operations (work-up, filtration, distillation, packaging) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Purification Method:
-
Vacuum Distillation: This is often the most effective method for purifying anilines on a large scale.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities before a final crystallization or distillation.
-
-
Storage: Store the final product in amber bottles or light-proof containers under an inert atmosphere and, if necessary, at reduced temperatures to prolong its shelf life.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety hazards to consider when scaling up this synthesis?
A: The synthesis involves several significant hazards that must be rigorously controlled:
-
Nitration: This step is highly exothermic with the potential for thermal runaway. The use of concentrated nitric and sulfuric acids requires specialized acid-resistant equipment and careful handling procedures[2][7].
-
Catalytic Hydrogenation: The use of hydrogen gas carries a high risk of fire and explosion. Catalysts like Raney Nickel and dry Pd/C can be pyrophoric (ignite spontaneously in air) and must be handled with extreme care, typically as a wet slurry[6].
-
Product Toxicity: this compound, like many anilines, should be considered toxic and handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, in a well-ventilated area[8][9][10][11].
Q2: What analytical methods are recommended for in-process control and final product QC?
A: A combination of chromatographic and spectroscopic methods is recommended:
-
Reaction Monitoring (IPC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for tracking the consumption of starting materials and the formation of the product and key byproducts.
-
Purity and Identity (QC):
-
Purity: HPLC or GC for area-% purity analysis.
-
Identity: ¹H NMR, ¹³C NMR, and especially ¹⁹F NMR are crucial for confirming the structure and ensuring the correct isomeric product has been formed. Mass Spectrometry (MS) should be used to confirm the molecular weight.
-
Q3: Are there any specific materials of construction to consider for the plant equipment?
A: Yes, material compatibility is critical for safety and process integrity.
-
Nitration Step: Due to the highly corrosive nature of the mixed acids, glass-lined steel reactors are the standard choice. Hastelloy or other high-nickel alloys may also be suitable.
-
Reduction & Work-up: For the reduction and subsequent steps involving bases and organic solvents, stainless steel (e.g., 316L) is generally acceptable. However, a final check for compatibility with all reagents and potential impurities is always necessary.
Experimental Protocol Example: Selective Reduction with Tin(II) Chloride
This protocol describes a lab-scale procedure for the reduction of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene that is generally scalable and avoids dehalogenation.
Materials:
-
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the nitro starting material and ethanol or ethyl acetate as the solvent.
-
In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the SnCl₂/HCl solution to the stirred solution of the nitro compound. The addition is exothermic and may require an ice bath to maintain the temperature below 50 °C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by TLC or HPLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully basify the mixture by adding a saturated solution of sodium bicarbonate or a concentrated NaOH solution until the pH is >8. This will precipitate tin salts (tin hydroxide). Caution: This neutralization is highly exothermic.
-
Filter the resulting slurry through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization as needed.
Data Summary: Nitro Reduction Methods
| Reducing Agent | Typical Conditions | Selectivity vs. Aryl-F | Scale-Up Considerations |
| H₂ / Pd/C | H₂ gas (1-50 bar), MeOH/EtOH | Poor to Moderate. High risk of defluorination. | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. |
| H₂ / Raney Ni | H₂ gas (1-50 bar), MeOH/EtOH | Excellent. Low risk of defluorination. | Requires specialized hydrogenation equipment. Catalyst is pyrophoric and must be handled wet. |
| Fe / HCl or AcOH | Reflux | Excellent. No defluorination. | Generates large volumes of iron sludge, complicating work-up and waste disposal. |
| SnCl₂·2H₂O / HCl | Reflux in EtOH or EtOAc | Excellent. No defluorination. | Cleaner than Fe/HCl but still produces tin waste. Exothermic work-up. |
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
comparing reactivity of 4-Fluoro-2-(trifluoromethoxy)aniline with other anilines
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthesis campaign. Substituted anilines are foundational motifs in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of 4-Fluoro-2-(trifluoromethoxy)aniline , a highly functionalized intermediate, against a panel of structurally related anilines. By examining the interplay of its unique substituents, we aim to provide a clear, data-driven perspective on its reactivity, enabling more informed decisions in your research.
Introduction: The Unique Electronic Profile of this compound
This compound is distinguished by the presence of two strongly electronegative, fluorine-containing substituents on the aromatic ring. The fluorine atom at the 4-position and the trifluoromethoxy group at the 2-position create a unique electronic environment that profoundly influences the reactivity of the amino group and the aromatic system. Understanding these effects is paramount to predicting its behavior in chemical transformations.
This guide will compare its reactivity profile against three key analogues:
-
Aniline: The unsubstituted parent compound, serving as our baseline.
-
4-Fluoroaniline: To isolate the effect of the para-fluoro substituent.
-
2-(Trifluoromethoxy)aniline: To isolate the effect of the ortho-trifluoromethoxy group.
The comparison will focus on three fundamental aspects of aniline chemistry: basicity, nucleophilicity of the amino group, and susceptibility of the aromatic ring to electrophilic attack.
The Foundation of Reactivity: Molecular Structure and Electronic Effects
The reactivity of a substituted aniline is governed by the electron density on the nitrogen atom and within the aromatic π-system. This is controlled by the interplay of inductive and resonance (mesomeric) effects of the substituents.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Both fluorine and the trifluoromethoxy group (-OCF₃) are powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms. The -OCF₃ group exerts a particularly strong -I effect.
-
Resonance Effect (+M): This is the donation of electron density into the aromatic π-system via a lone pair of electrons on the atom directly attached to the ring. The fluorine atom exerts a weak +M effect, while the oxygen in the -OCF₃ group also provides a weak +M effect. However, for both substituents, the inductive effect is dominant.
In this compound, these effects combine to significantly reduce the electron density of the molecule compared to aniline. The amino group itself is a strong activating group with a powerful +M effect, but its influence is tempered by the two deactivating substituents.
A Senior Application Scientist's Comparative Guide to 4-Fluoro-2-(trifluoromethoxy)aniline and Its Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a well-established strategy for fine-tuning molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, often serving as a bioisostere for other functionalities. When combined with a fluoro (-F) substituent on an aniline scaffold, the resulting fluoro(trifluoromethoxy)aniline isomers present a fascinating array of building blocks with distinct reactivity and physicochemical profiles.
This guide provides an in-depth comparative analysis of 4-Fluoro-2-(trifluoromethoxy)aniline and its key positional isomers. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of properties. Instead, this document is designed to illuminate the causal relationships between structure and function, providing field-proven insights and actionable experimental protocols. We will explore how the subtle repositioning of these two potent electron-withdrawing groups around the aniline ring dictates everything from basicity and spectroscopic signature to synthetic utility.
Physicochemical Properties: A Comparative Overview
The physical state, boiling point, density, and refractive index of a compound are foundational data points for any researcher, dictating choices in reaction setup, purification, and handling. The table below summarizes the available data for this compound and three of its common isomers.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound |
| 123572-66-7 | C₇H₅F₄NO | 195.12 | Liquid | Not Available | Not Available | Not Available |
| 2-Fluoro-4-(trifluoromethoxy)aniline |
| Not Available | C₇H₅F₄NO | 195.12 | Not Available | Not Available | Not Available | Not Available |
| 3-Fluoro-4-(trifluoromethoxy)aniline |
| 1017779-69-9 | C₇H₅F₄NO | 195.12 | Liquid | Not Available | Not Available | Not Available |
| 4-Fluoro-3-(trifluoromethoxy)aniline |
| 113421-98-0 | C₇H₅F₄NO | 195.12 | Liquid | Not Available | Not Available | 1.466 |
The data highlights that these isomers are typically liquids at room temperature. The high fluorine content contributes to a relatively high density for small organic molecules.
Spectroscopic Fingerprints: A Guide to Isomer Differentiation
Spectroscopic analysis is paramount for confirming the identity and purity of a specific isomer. The electronic environment of each proton, carbon, and fluorine nucleus is unique, providing a distinct fingerprint.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers are characterized by complex splitting patterns in the aromatic region due to ¹H-¹H and ¹H-¹⁹F couplings. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
This compound : We would predict three distinct aromatic proton signals, each split by neighboring protons and the fluorine atoms. The proton ortho to the amino group would likely be the most upfield.
-
3-Fluoro-4-(trifluoromethoxy)aniline : The proton between the fluoro and amino groups would experience significant deshielding and complex coupling.
-
4-Fluoro-3-(trifluoromethoxy)aniline : The proton at C2 (ortho to both the amino and -OCF₃ groups) would be expected to be significantly deshielded.
¹³C NMR Spectroscopy
Carbon NMR is particularly informative due to the large coupling constants between carbon and fluorine. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms, and carbons attached to or near the single fluorine atom will appear as doublets.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for distinguishing these isomers, offering a wide chemical shift range and high sensitivity.[1] Each isomer will show two distinct signals: one for the aromatic fluorine and one for the trifluoromethoxy group.
-
The chemical shift of the aromatic fluorine is sensitive to the electronic effects of the other substituents. It will generally be influenced by the position of the strongly electron-withdrawing -OCF₃ group and the electron-donating -NH₂ group.
-
The -OCF₃ signal typically appears as a singlet around -58 to -60 ppm. Its precise chemical shift can provide subtle clues about the overall electronic nature of the aromatic ring.
Reactivity Analysis: The Impact of Substituent Position
The reactivity of the aniline core, particularly the nucleophilicity of the amino group and the susceptibility of the ring to electrophilic substitution, is profoundly influenced by the positions of the fluoro and trifluoromethoxy groups. Both are electron-withdrawing groups (EWGs), which deactivate the ring and decrease the basicity (and nucleophilicity) of the amino group compared to aniline itself.
The extent of this deactivation can be qualitatively understood using Hammett substituent constants (σ) . Both -F and -OCF₃ have positive σ values, indicating their electron-withdrawing nature. The effect is most pronounced when these groups are ortho or para to the amino group, as their inductive (-I) and mesomeric (-M) effects can more effectively withdraw electron density from the nitrogen lone pair.
-
Basicity (pKa) : The pKa of the anilinium ion for these compounds will be significantly lower than that of aniline (pKa ≈ 4.6). Isomers with EWGs in the ortho and para positions will be the least basic. For example, in This compound , both EWGs are positioned to strongly decrease the electron density on the nitrogen, making it a very weak base and a challenging nucleophile.
-
Nucleophilicity : The reduced basicity directly correlates with reduced nucleophilicity. This has significant implications for reactions such as acylation or alkylation at the nitrogen atom. These reactions will require more forcing conditions (e.g., stronger coupling agents, higher temperatures, or conversion to a more reactive acid chloride) compared to reactions with more electron-rich anilines.
-
Electrophilic Aromatic Substitution : The strong deactivating effect of two EWGs makes electrophilic aromatic substitution (e.g., nitration, halogenation) on the ring challenging. The directing effects will be a complex interplay between the ortho,para-directing amino group and the meta-directing EWGs.
Experimental Protocols
To provide a practical context for the synthesis and reactivity of these compounds, the following section details validated experimental procedures.
Synthesis Protocol: Preparation of this compound
A common and reliable route to this class of compounds involves the synthesis of a substituted nitrobenzene precursor, followed by reduction of the nitro group.[2][3]
Caption: General synthetic workflow for this compound.
Step 1: Nitration of 4-Fluorophenol [4][5]
-
Rationale : This step introduces the nitro group, which will be later reduced to the target amine. The hydroxyl group is a strong ortho,para-director, and while a mixture of isomers is possible, the 2-nitro product is a major component.
-
Procedure :
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to -10 °C, dissolve 4-fluorophenol (1 eq.) in a suitable solvent like dichloromethane.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or 90% nitric acid) dropwise, ensuring the temperature is maintained below 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it over ice water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-fluoro-2-nitrophenol by column chromatography or recrystallization.
-
Step 2: Trifluoromethoxylation of 4-Fluoro-2-nitrophenol
-
Rationale : This step introduces the -OCF₃ group. This transformation is specialized and often requires specific reagents, such as a trifluoromethyl source and a catalyst.
-
Procedure : This step involves advanced reagents and conditions and should be performed with caution, referencing specialized literature for trifluoromethoxylation of phenols. A general approach involves reacting the phenol with a trifluoromethylating agent in the presence of a suitable catalyst and base.
Step 3: Reduction of 4-Fluoro-2-(trifluoromethoxy)nitrobenzene to the Aniline [6]
-
Rationale : This is a standard transformation to convert the nitro group into the primary amine. A common and effective method is reduction using tin metal in concentrated hydrochloric acid.
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser, add the nitro compound (1 eq.) and granulated tin (2-3 eq.).
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic and may require initial cooling.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated NaOH solution. This will dissolve the tin salts and liberate the free aniline.
-
Extract the aniline product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline.
-
Purify by vacuum distillation or column chromatography.
-
Comparative Reactivity Protocol: Amide Coupling
To illustrate the differences in nucleophilicity, a standardized amide coupling reaction can be performed. Due to the electron-deficient nature of these anilines, a robust coupling system like EDC/HOBt is recommended.[7]
Caption: Workflow for a comparative amide coupling experiment.
Objective : To compare the relative reaction rates of the different aniline isomers in forming an amide bond with a standard carboxylic acid.
Materials :
-
Benzoic Acid
-
This compound (and other isomers)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or CH₂Cl₂
Procedure :
-
Set up parallel reactions for each aniline isomer to ensure identical conditions.
-
To a solution of benzoic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF at 0 °C, add EDC (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the activated HOBt ester.
-
Add the respective aniline isomer (1.1 eq.) followed by DIPEA (2.0 eq.).
-
Allow the reactions to warm to room temperature and stir.
-
Monitor the consumption of the aniline starting material in each reaction at regular time intervals (e.g., every hour) using a quantitative technique like HPLC or GC-MS.
Expected Outcome & Analysis : The rate of disappearance of the starting aniline will be a direct measure of its nucleophilic reactivity. It is predicted that isomers with ortho- and para-EWG substitution relative to the amine (like this compound) will react the slowest. Plotting the concentration of the aniline isomer versus time for each reaction will provide a clear visual and quantitative comparison of their relative reactivities. This data is invaluable for predicting the required reaction conditions and potential yields in synthetic campaigns.
Conclusion
The positional isomerism of fluoro(trifluoromethoxy)anilines is a powerful, yet nuanced, tool for the modern chemist. While all isomers are characterized by the strong electron-withdrawing properties of their substituents, the specific placement of the -F and -OCF₃ groups creates a spectrum of reactivity. Understanding the interplay between these electronic effects, as evidenced by spectroscopic data and relative reaction rates, is crucial for their effective application. The protocols provided herein offer a validated starting point for both the synthesis and comparative functionalization of these valuable building blocks, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. innospk.com [innospk.com]
- 3. youtube.com [youtube.com]
- 4. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Fluoro-4-nitrophenol | 403-19-0 [chemicalbook.com]
- 6. Prepare / convert nitrobenzene into aniline. [allen.in]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-2-(trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 4-Fluoro-2-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique physicochemical properties imparted by its fluorine and trifluoromethoxy substituents necessitate a thorough evaluation of analytical techniques to ensure accuracy, precision, and specificity.[2][3]
This document adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as directives from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10][11][12] The objective is to provide a practical framework for selecting and validating the most suitable analytical method for its intended purpose.[9][10]
The Analytical Challenge: Structural Considerations
This compound presents a unique analytical challenge due to its structure. The presence of both a fluorine and a trifluoromethoxy group on the aniline ring can influence its chromatographic behavior and spectroscopic properties.[3] Potential positional isomers and process-related impurities must be effectively separated and quantified to ensure the quality of the final product.
Comparative Analysis of Key Analytical Techniques
The two most common and powerful techniques for the analysis of halogenated anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).[13][14] Spectroscopic methods, particularly NMR, play a crucial role in structural elucidation and confirmation.[15][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many aniline derivatives.
Experimental Protocol: HPLC Method Validation
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical starting point is a 50:50 mixture, with a gradient to increase the organic phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around 240-260 nm).
-
Injection Volume: 10 µL.
2. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)): [17][18]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if in a formulation), and spiked samples with known impurities and degradation products. | The peak for this compound should be pure and well-resolved from other components. |
| Linearity | Prepare a series of at least five concentrations of the analyte. Perform linear regression analysis of the peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range should cover 80-120% of the test concentration for an assay and may be wider for impurity testing.[19] | The method must be linear, accurate, and precise within this range.[17] |
| Accuracy | Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo). Perform at least nine determinations over at least three concentration levels.[5] | Percent recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. - Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).[17] | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds and offers high sensitivity and selectivity.[13] For aniline derivatives, derivatization may sometimes be employed to improve volatility and peak shape.[13]
Experimental Protocol: GC-MS Method Validation
1. Instrumentation and Conditions:
-
System: Agilent 7890B GC with a 5977B MS detector or equivalent.
-
Column: A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte and any impurities.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
2. Validation Parameters and Acceptance Criteria:
The validation parameters and acceptance criteria for GC-MS are generally the same as for HPLC, with a focus on chromatographic performance and mass spectral identification.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank and spiked samples. Confirm the identity of the analyte peak by its retention time and mass spectrum. | The mass spectrum of the analyte peak should match that of a reference standard. No interfering peaks at the retention time of the analyte. |
| Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness | Follow similar procedures as for HPLC, using peak area from the total ion chromatogram (TIC) or a selected ion for quantification. | Similar to HPLC criteria. |
Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Not required. | Requires the analyte to be volatile and thermally stable. |
| Derivatization | Generally not needed. | May be required for less volatile or polar anilines to improve peak shape and volatility.[13] |
| Selectivity | Good, based on chromatographic separation and UV detection. | Excellent, with confirmation by mass spectrum. |
| Sensitivity | Generally good, but can be limited by the analyte's chromophore. | Typically very high, especially with selected ion monitoring (SIM). |
| Sample Throughput | Can be high with modern UPLC/UHPLC systems. | Can be lower due to longer run times for temperature programming. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer. |
| Ease of Use | Relatively straightforward. | Can be more complex due to vacuum systems and tuning of the mass spectrometer. |
Spectroscopic Characterization
While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR are critical for confirming the structure of this compound and identifying any isomeric impurities.[15][16] The presence and coupling patterns of the fluorine and trifluoromethoxy groups provide a unique spectral fingerprint.[16]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, from planning to final reporting, in accordance with regulatory guidelines.[17]
Caption: A generalized workflow for analytical method validation.
Logical Framework for Method Selection
The choice between HPLC and GC-MS depends on several factors, including the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. Both HPLC and GC-MS are powerful techniques that, when properly validated, can provide accurate and reliable data. The choice of method should be based on a scientific and risk-based approach, taking into account the specific analytical requirements. This guide provides a framework for the comparative evaluation and validation of these methods, grounded in the principles of scientific integrity and regulatory compliance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. database.ich.org [database.ich.org]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 12. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 13. benchchem.com [benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. benchchem.com [benchchem.com]
- 16. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. scielo.br [scielo.br]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Fluoro-2-(trifluoromethoxy)aniline
Introduction: The Criticality of Purity for a Modern Synthetic Building Block
4-Fluoro-2-(trifluoromethoxy)aniline is a highly functionalized aromatic amine, serving as a pivotal building block in the synthesis of advanced pharmaceutical agents and agrochemicals. The specific arrangement of its substituents—a fluorine atom, a trifluoromethoxy group, and an amine—imparts unique electronic and lipophilic properties that are highly sought after in modern drug design.[1] However, these same reactive sites can lead to a variety of process-related impurities, including positional isomers, starting material carryover, and by-products from side reactions.
The presence of even trace-level impurities can drastically alter the outcomes of subsequent synthetic steps, compromise the biological activity of the final compound, or introduce unforeseen toxicity. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the validity, reproducibility, and safety of the research and development process. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, grounded in the principles of orthogonal verification and self-validating methodologies.
Part 1: The Chromatographic Workhorse: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds like substituted anilines.[2] Its versatility and quantitative precision make it the ideal first-line technique for routine analysis and batch release.
Causality Behind the Method: Why RP-HPLC?
The choice of Reversed-Phase HPLC is deliberate. The nonpolar stationary phase (typically C18) effectively retains the aromatic aniline structure, while a polar mobile phase allows for the controlled elution of the main compound and its potential impurities based on subtle differences in their polarity. For this compound, the trifluoromethoxy group adds significant hydrophobicity, leading to strong retention on a C18 column, which is advantageous for achieving high-resolution separation from more polar or less substituted impurities.
UV detection is selected due to the strong chromophore of the aniline ring system. An analysis of the UV spectrum of similar anilines indicates that a detection wavelength around 250 nm provides a sensitive response for the parent compound and related aromatic impurities.[3]
Experimental Protocol: HPLC-UV for Purity Determination
This protocol is a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.
1. Instrumentation and Reagents:
-
HPLC system with a quaternary or binary pump, UV-Vis detector, column oven, and autosampler.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
3. Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile/Water
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of diluent to achieve a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter.
4. System Suitability and Analysis:
-
Procedure: Inject the sample solution in replicate (n=5).
-
Acceptance Criteria (Trustworthiness):
-
Repeatability: Relative Standard Deviation (RSD) of the main peak area should be ≤ 2.0%.
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Purity Calculation: Use the area normalization method (Area % Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
Part 2: Orthogonal Verification & Volatile Impurity Profiling: GC-MS
Relying on a single analytical technique is insufficient for a comprehensive purity declaration. An orthogonal method—one that separates compounds based on a different chemical principle—is essential for detecting co-eluting impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal orthogonal technique for this analyte, excelling at the separation of volatile and semi-volatile compounds.[4]
Causality Behind the Method: Why GC-MS?
While HPLC separates based on polarity, GC separates primarily based on boiling point and interactions with the stationary phase. This makes it exceptionally powerful for identifying potential impurities that HPLC might miss, such as:
-
Positional Isomers: Isomers of this compound may have very similar polarities but different boiling points. A dedicated GC method has been shown to be effective for separating positional isomers of trifluoromethoxy aniline.[5]
-
Volatile Starting Materials: Unreacted precursors or residual synthesis solvents.
-
Thermally Stable By-products: Minor by-products formed during synthesis.
The mass spectrometer detector provides an additional layer of confirmation. It fragments the eluting molecules into a unique mass spectrum, acting as a "fingerprint" for definitive identification of the main peak and any separated impurities.
Experimental Protocol: GC-MS for Impurity Identification
1. Instrumentation and Reagents:
-
GC system with a split/splitless inlet and a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Mid-polarity capillary column (e.g., Agilent DB-210 or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: Dichloromethane (GC grade), Helium (carrier gas).
2. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 min at 240°C.
-
-
MS Transfer Line Temp: 280°C
-
MS Ion Source Temp: 230°C
-
Mass Range: 40-450 amu
3. Sample Preparation:
-
Diluent: Dichloromethane
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL.
4. Data Analysis:
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify purity using the area percent report from the FID detector, which offers a more linear response for a wider range of concentrations compared to MS.
Part 3: The Gold Standard for Structure and Absolute Purity: Quantitative NMR (qNMR)
While chromatographic methods provide relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary ratio method capable of determining absolute purity without requiring a reference standard of the analyte itself.[6] It provides an orthogonal assessment based on the nuclear properties of the molecule, making it invaluable for certifying reference materials and for analyses where chromatographic methods may be insufficient.
Causality Behind the Method: Why qNMR?
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the area of a specific proton signal from the analyte and comparing it to the integral of a signal from a certified internal standard of known mass and purity, one can calculate the absolute purity of the analyte.[6]
This method is powerful because:
-
It is non-destructive.
-
It is "blind" to impurities that lack protons (e.g., inorganic salts).
-
It can simultaneously confirm the chemical structure while quantifying its purity.
-
For this specific molecule, ¹⁹F NMR offers an exceptionally clean and sensitive secondary confirmation, as the trifluoromethoxy group provides a strong, singlet signal in a region of the spectrum that is typically free from interference.
Part 4: Synthesizing the Data: A Comparative Analysis
A truly comprehensive assessment relies on synthesizing the data from all three techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence purity profile.
| Analytical Technique | Hypothetical Purity (%) | Detected Impurities / Observations | Primary Strength | Key Limitation |
| HPLC-UV | 99.6% | One minor peak at RRT 1.2 (0.25%), one at RRT 0.8 (0.15%). | Excellent for routine quantitative analysis of non-volatile, UV-active compounds. High precision. | May not detect non-UV-active impurities. Co-elution of isomers is possible. |
| GC-MS | 99.5% | Confirmed main peak identity via MS. Detected a positional isomer (0.3%) and a trace of residual solvent (0.2%). | Superior separation of volatile/semi-volatile compounds and isomers. Definitive impurity identification via MS.[5] | Not suitable for non-volatile or thermally labile compounds. FID response factors can vary. |
| ¹H qNMR | 99.2% (w/w) | Confirmed structural integrity. Detected 0.5% water and 0.3% residual ethyl acetate not seen by other methods. | Provides absolute purity (mass fraction) and structural confirmation. Detects proton-containing impurities missed by other methods.[7] | Lower sensitivity for detecting trace impurities compared to chromatographic methods. Requires a high-purity internal standard. |
Expert Interpretation: The slight variations in purity values are expected and informative. HPLC and GC provide a relative purity based on chromatographically separated impurities, while qNMR provides an absolute mass-based purity, accounting for solvents and water. The GC-MS was crucial for identifying the positional isomer, while qNMR uniquely detected residual non-UV active solvents. The final, reported purity should be based on the most accurate method (qNMR), with the chromatographic data attached to provide a complete impurity profile.
Part 5: Visualizing the Purity Assessment Workflow
A logical workflow ensures that all necessary checks are performed systematically, leading to a reliable and well-documented purity assessment.
Caption: Workflow for comprehensive purity assessment.
Conclusion and Best Practices
-
For Routine Screening: A validated HPLC-UV method provides a robust and efficient tool for routine batch-to-batch analysis.
-
For Reference Standard Certification and Full Characterization: A combination of all three techniques is mandatory. HPLC and GC-MS should be used to profile and identify impurities, while ¹H qNMR should be employed to assign the definitive, absolute purity value.
By integrating these complementary techniques, researchers and drug development professionals can ensure the highest quality of their synthetic intermediates, leading to more reliable scientific outcomes and safer final products.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of 4-Fluoro-2-(trifluoromethoxy)aniline: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. 4-Fluoro-2-(trifluoromethoxy)aniline, a fluorinated aniline derivative with potential applications in pharmaceuticals and materials science, presents a unique spectroscopic profile. This guide provides an in-depth comparison of its expected spectral characteristics with established literature data for analogous compounds, offering a framework for its identification and characterization. Due to the limited availability of published experimental spectra for this compound (CAS 123572-66-7)[1][2][3][4][5], this guide will leverage predicted data based on fundamental spectroscopic principles and available data for structurally related compounds.
The Structural Uniqueness of this compound
The molecular architecture of this compound, with its distinct substituents on the aniline ring, gives rise to a specific set of spectral features. The interplay between the electron-donating amino group and the electron-withdrawing fluorine and trifluoromethoxy groups dictates the electronic environment of the aromatic ring, influencing chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational modes in Infrared (IR) spectroscopy, and fragmentation patterns in Mass Spectrometry (MS).
A thorough understanding of these spectral signatures is crucial for confirming the identity and purity of synthesized this compound.
Spectral Data Comparison: Predicted vs. Analogous Compounds
To provide a practical reference, the following tables summarize the predicted spectral data for this compound and compare it with experimental data for the closely related compounds, 4-Fluoro-2-(trifluoromethyl)aniline[6][7] and 4-(Trifluoromethoxy)aniline[8][9][10][11].
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Related Compounds (400 MHz, CDCl₃)
| Compound | Aromatic Protons (ppm) | NH₂ Protons (ppm) |
| This compound (Predicted) | 6.8-7.2 (m, 3H) | ~3.8 (br s, 2H) |
| 4-Fluoro-2-(trifluoromethyl)aniline (Experimental) | 6.7-7.1 (m, 3H) | ~3.9 (br s, 2H) |
| 4-(Trifluoromethoxy)aniline (Experimental) | 6.6-7.0 (m, 4H) | ~3.7 (br s, 2H)[9] |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Related Compounds (100 MHz, CDCl₃)
| Compound | Aromatic Carbons (ppm) | CF₃/OCF₃ Carbon (ppm) |
| This compound (Predicted) | 110-160 (multiple signals) | ~121 (q, ¹JCF ≈ 257 Hz) |
| 4-Fluoro-2-(trifluoromethyl)aniline (Experimental) | 114-150 (multiple signals) | ~124 (q, ¹JCF ≈ 273 Hz) |
| 4-(Trifluoromethoxy)aniline (Experimental) | 115-145 (multiple signals) | ~121 (q, ¹JCF ≈ 256 Hz)[10] |
Table 3: Predicted IR Spectral Data for this compound and Experimental Data for Related Compounds (cm⁻¹)
| Compound | N-H Stretching | C-F Stretching | C-O Stretching |
| This compound (Predicted) | 3300-3500 (two bands) | 1100-1300 (strong) | 1200-1250 (strong) |
| 4-Fluoro-2-(trifluoromethyl)aniline (Experimental) | 3350-3500 (two bands) | 1100-1320 (strong) | N/A |
| 4-(Trifluoromethoxy)aniline (Experimental) | 3340-3480 (two bands) | 1150-1280 (strong) | 1200-1260 (strong)[8] |
Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for Related Compounds
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 195 | 176 ([M-F]⁺), 166 ([M-NH]⁺), 126 ([M-OCF₃]⁺) |
| 4-Fluoro-2-(trifluoromethyl)aniline (Experimental) | 179[6] | 160 ([M-F]⁺), 129 ([M-CF₃]⁺) |
| 4-(Trifluoromethoxy)aniline (Experimental) | 177[8] | 108 ([M-OCF₃]⁺) |
In-Depth Spectral Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region (δ 6.8-7.2 ppm) corresponding to the three protons on the benzene ring. The amino protons should appear as a broad singlet around δ 3.8 ppm, the chemical shift of which can be sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR will display several signals in the aromatic region. A key feature will be the quartet for the trifluoromethoxy carbon at approximately δ 121 ppm, resulting from coupling with the three fluorine atoms (¹JCF ≈ 257 Hz). The other aromatic carbons will also exhibit coupling with the fluorine atom on the ring and the trifluoromethoxy group.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. Two signals are expected: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethoxy group. The chemical shifts and coupling constants will be indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, typical for a primary amine. Strong absorption bands between 1100 and 1300 cm⁻¹ will correspond to the C-F stretching vibrations of the trifluoromethoxy group and the aromatic C-F bond. A strong C-O stretching band for the ether linkage is also expected around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry is predicted to show a molecular ion peak at m/z 195. Characteristic fragmentation patterns would include the loss of a fluorine atom (m/z 176), an amino group (m/z 166), and the trifluoromethoxy group (m/z 126), providing crucial structural information.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to an appropriate range to cover both fluorine environments.
-
Use a suitable reference standard (e.g., CFCl₃).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard.
-
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound, 97% | 123572-66-7 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 123572-66-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:123572-66-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. 4-Fluoro-2-(trifluoromethyl)aniline | C7H5F4N | CID 67853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-2-(trifluoromethyl)aniline (99%) - Amerigo Scientific [amerigoscientific.com]
- 8. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR [m.chemicalbook.com]
- 10. 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum [chemicalbook.com]
- 11. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 4-Fluoro-2-(trifluoromethoxy)aniline: A Comparative Analysis for Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of building blocks for novel therapeutics is a critical decision. The incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering the ability to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2] This guide provides an in-depth comparative analysis of 4-Fluoro-2-(trifluoromethoxy)aniline, a compound of interest for its unique substitution pattern. While direct, head-to-head assay data for this specific molecule is limited in publicly available literature, this guide will leverage established principles of medicinal chemistry and available data on analogous compounds to provide a robust predictive performance overview.
The strategic placement of a fluorine atom and a trifluoromethoxy group on an aniline scaffold can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] The trifluoromethoxy (-OCF3) group, in particular, is an electron-withdrawing substituent that can enhance lipophilicity, which may improve cell membrane penetration and oral bioavailability.[4] Furthermore, it is generally resistant to metabolic breakdown, potentially leading to a longer half-life for drug candidates.[4][5]
Comparative Performance Analysis
To provide a meaningful comparison, we will evaluate the expected performance of this compound against several structurally related and commercially available alternatives in key assays relevant to early-stage drug discovery.
| Compound | Structure | Expected Performance in Key Assays | Rationale for Inclusion |
| This compound | Chemical structure of this compound | Metabolic Stability: Potentially high due to the presence of the stable trifluoromethoxy group.[4] Lipophilicity: Expected to be high, aiding in membrane permeability.[4] Biological Activity: Likely to serve as a versatile scaffold for various targets, with specific activity dependent on the final molecular context. | The focus of this guide, offering a unique combination of fluoro and trifluoromethoxy substituents. |
| 4-Fluoro-2-(trifluoromethyl)aniline | Chemical structure of 4-Fluoro-2-(trifluoromethyl)aniline | Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability.[6] Biological Activity: Has been used in the synthesis of antimicrobial and anticancer agents.[7][8][9] | A close structural analog, allowing for a direct comparison of the -OCF3 versus -CF3 group. |
| 4-(Trifluoromethoxy)aniline | Chemical structure of 4-(Trifluoromethoxy)aniline | Metabolic Stability: The trifluoromethoxy group is metabolically stable.[10] Biological Activity: Used in the synthesis of anticancer and neuroprotective agents.[11] | An important comparator to assess the influence of the additional fluorine atom in the target compound. |
| 4-Fluoro-2-methoxyaniline | Chemical structure of 4-Fluoro-2-methoxyaniline | Biological Activity: An intermediate for potential anti-cancer and anti-inflammatory drugs.[12] | Allows for a comparison between the electron-withdrawing trifluoromethoxy group and the electron-donating methoxy group. |
| Aniline | Chemical structure of Aniline | Metabolic Stability: Prone to metabolic oxidation, which can lead to toxicity. Biological Activity: Serves as a basic scaffold but often requires modification to impart specific activity and improve safety.[7] | A baseline, non-fluorinated comparator to highlight the impact of fluorine-containing substituents. |
Performance in Specific Assays: A Predictive Overview
Antimicrobial and Antifungal Assays
Fluorinated anilines have shown promise as antimicrobial agents. For instance, certain trifluoro-aniline derivatives have demonstrated antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemonicus.[7] One study identified 2-iodo-4-trifluoromethylaniline as having a minimum inhibitory concentration (MIC) of 50 µg/mL against this bacterium.[7]
Table 2: Antimicrobial Activity of a Related Trifluoromethylaniline
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-Iodo-4-(trifluoromethyl)aniline | Vibrio parahaemolyticus | 50 | [7] |
Given these findings, it is plausible that derivatives of this compound could exhibit significant antimicrobial activity. The combination of the fluoro and trifluoromethoxy groups may enhance cell membrane disruption or other mechanisms of bacterial inhibition.[7]
In Vitro Cytotoxicity Assays
Aniline derivatives are frequently incorporated into molecules designed as anticancer agents.[13] The cytotoxic activity of these compounds is typically evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance metric. For example, derivatives of anilinoquinazolines have shown potent activity against various cancer cell lines.[13]
Table 3: In Vitro Anticancer Activity of an Anilinoquinazoline Derivative
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 10k (an anilinoquinazoline derivative) | A549 (Lung Cancer) | 0.07 | [13] |
The unique electronic properties conferred by the fluoro and trifluoromethoxy groups in this compound make it an attractive scaffold for the synthesis of novel kinase inhibitors and other anticancer agents.
Metabolic Stability Assays
A critical aspect of drug development is ensuring that a compound is not rapidly broken down by metabolic processes in the body. The position of fluorine substitution on an aniline ring can significantly impact metabolic stability.[14] Studies on fluoroanilinoquinazolines have shown that para-substituted fluoroanilines are highly susceptible to metabolic degradation, whereas 2- and 3-fluoroaniline derivatives are significantly more stable.[14]
This suggests that the 4-fluoro position in the title compound might be a site of metabolic vulnerability. However, the presence of the metabolically robust trifluoromethoxy group at the 2-position could potentially shield the molecule from rapid degradation.[4][10]
Experimental Protocols
To facilitate the evaluation of this compound and its analogs, detailed, step-by-step methodologies for key assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Microbial Inoculum: Culture the desired microbial strain (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Protocol 2: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and a buffer solution in a microcentrifuge tube.
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental and biological contexts, the following diagrams illustrate a typical drug discovery workflow and the metabolic pathway of aniline.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-氟-2-三氟甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. benchchem.com [benchchem.com]
- 14. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
comparing the metabolic stability of drugs derived from fluorinated anilines
An Application Scientist's Guide to Comparing the Metabolic Stability of Drugs Derived from Fluorinated Anilines
In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of this profile is a drug candidate's metabolic stability. Molecules that are rapidly metabolized often suffer from poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of off-target toxicity. Consequently, medicinal chemists are increasingly turning to strategic molecular modifications to enhance metabolic stability. One of the most powerful and widely adopted strategies is the introduction of fluorine atoms into the molecular scaffold.
This guide provides an in-depth comparison of the metabolic stability of drugs derived from fluorinated anilines. We will delve into the biochemical principles that underpin fluorine's effects, present comparative data to illustrate these principles, and provide detailed experimental protocols for assessing metabolic stability in your own research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to design more robust and effective drug candidates.
The Biochemical Rationale: How Fluorine Influences Metabolic Fate
Aniline and its derivatives are common structural motifs in a vast number of pharmaceuticals. However, the aniline ring is often susceptible to metabolic oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. This oxidation typically occurs at the electron-rich aromatic ring or the amino group, leading to the formation of catechols, N-oxides, or hydroxylamines, which can be reactive or rapidly cleared.
The introduction of fluorine can significantly alter this metabolic landscape through several key mechanisms:
-
Blocking Sites of Metabolism: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage by P450s. By placing a fluorine atom at a position on the aniline ring that is susceptible to hydroxylation, this metabolic pathway can be effectively blocked. For instance, para-hydroxylation is a common metabolic route for anilines; placing a fluorine atom at this position (4-fluoroaniline) physically obstructs this transformation.
-
Altering Electronic Properties: Fluorine is the most electronegative element, and its presence on the aniline ring has a profound electron-withdrawing effect. This reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by oxidative CYP enzymes. This deactivation of the ring can slow down the rate of aromatic hydroxylation at other positions as well.
-
Influencing Acidity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the aniline's amino group. This change in basicity can influence a variety of properties, including target binding, solubility, and, importantly, the molecule's interaction with metabolic enzymes.
The following diagram illustrates the common metabolic pathways for anilines and how fluorine substitution can serve as a metabolic block.
Caption: Metabolic pathways of aniline and the blocking effect of fluorination.
Comparative Analysis: Metabolic Stability of Fluorinated Aniline Congeners
To illustrate the practical impact of fluorination, let's consider a hypothetical series of aniline-derived drug candidates. The following table summarizes in vitro metabolic stability data from a human liver microsomal (HLM) assay. In this assay, a lower intrinsic clearance (CLint) and a longer half-life (t½) indicate greater metabolic stability.
| Compound | Structure (Aniline Moiety) | t½ (min) | CLint (µL/min/mg protein) | Primary Metabolite |
| Parent-H | Aniline | 15 | 92.4 | 4-Hydroxyaniline |
| Analog-4F | 4-Fluoroaniline | 65 | 21.3 | 2-Hydroxy-4-fluoroaniline |
| Analog-2,4F | 2,4-Difluoroaniline | >120 | <11.6 | Minimal Oxidation Detected |
| Analog-3,5F | 3,5-Difluoroaniline | 25 | 55.4 | 4-Hydroxy-3,5-difluoroaniline |
Analysis of the Data:
-
Parent-H: The unsubstituted aniline compound is rapidly metabolized, with a short half-life of 15 minutes. The primary metabolite is the 4-hydroxyaniline, indicating that para-hydroxylation is the major metabolic route.
-
Analog-4F: The introduction of a single fluorine atom at the 4-position (the primary site of metabolism for the parent compound) leads to a dramatic increase in metabolic stability. The half-life increases more than four-fold, and the intrinsic clearance is significantly reduced. This is a classic example of using fluorine as a metabolic blocker.
-
Analog-2,4F: Adding a second fluorine atom at the 2-position further enhances metabolic stability. With both an ortho and para position blocked and the ring further deactivated by two electron-withdrawing groups, the molecule is highly resistant to metabolism, with a half-life exceeding the duration of the assay.
-
Analog-3,5F: In contrast, placing fluorine atoms at the 3 and 5 positions has a less pronounced effect. While there is an improvement in stability compared to the parent compound due to the electron-withdrawing effects, the para-position remains open for hydroxylation, which is still observed as a metabolic pathway. This highlights the importance of the position of fluorination, not just its presence.
Protocols for Robust Metabolic Stability Assessment
A reliable assessment of metabolic stability requires well-designed and executed experiments. The in vitro liver microsomal stability assay is a cornerstone of early drug discovery for this purpose.
In Vitro Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes like CYPs.
Rationale for Experimental Choices:
-
Cofactor (NADPH): CYP enzymes require NADPH as a cofactor to function. The reaction is initiated by its addition. A control incubation without NADPH is crucial to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.
-
Protein Concentration and Incubation Time: These parameters are optimized to ensure that the substrate depletion follows first-order kinetics and that the half-life can be accurately determined within the time course of the experiment.
-
Quenching: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile). This precipitates the microsomal proteins, halting the enzymatic reaction, and extracts the remaining drug for analysis.
-
Analytical Method (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is the gold standard for this analysis due to its high sensitivity and specificity, allowing for accurate quantification of the parent drug even in a complex biological matrix.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human liver microsomes (e.g., 20 mg/mL stock).
-
0.1 M Phosphate buffer (pH 7.4).
-
NADPH regenerating system (or 10 mM NADPH stock).
-
Internal standard solution (for LC-MS/MS analysis).
-
Quenching solution (e.g., cold acetonitrile with internal standard).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding pre-warmed NADPH to a final concentration of 1 mM.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.
-
The 0-minute time point sample is taken immediately after the addition of NADPH.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
The following diagram outlines the workflow for this assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Designing for Metabolic Stability: Key Takeaways
-
Position is Paramount: The strategic placement of fluorine is more important than its mere presence. Identify likely sites of metabolism on your parent molecule (either through literature precedent, in silico prediction tools, or metabolite identification studies) and use fluorine to block these "metabolic hotspots."
-
Balance is Key: While enhancing metabolic stability is often desirable, an overly stable compound (a "metabolically invincible" molecule) can lead to problems with bioaccumulation and long-term toxicity. The goal is to achieve a balanced pharmacokinetic profile, not to eliminate metabolism entirely.
-
Consider the Broader Impact: Remember that fluorine substitution will affect other properties besides metabolic stability, including pKa, lipophilicity, and target binding affinity. A holistic, multi-parameter optimization approach is essential.
-
Iterate with Data: Use the in vitro assays described above as part of a rapid design-make-test-analyze cycle. This iterative approach is the most effective way to systematically improve the metabolic stability of a chemical series.
Conclusion
The use of fluorinated anilines is a powerful tactic in the medicinal chemist's arsenal for overcoming the challenge of metabolic instability. By understanding the underlying biochemical principles and employing robust experimental assays, researchers can make informed decisions to design drug candidates with improved pharmacokinetic properties, ultimately increasing the probability of success in the clinic. The strategic and data-driven application of fluorine is not merely about creating more stable molecules, but about creating better medicines.
A Senior Application Scientist's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 4-Fluoro-2-(trifluoromethoxy)aniline
For the discerning researcher in medicinal chemistry and drug development, the selection of a synthetic building block is a critical decision point that profoundly impacts project timelines, costs, and the ultimate viability of a lead candidate. The strategic incorporation of fluorine-containing motifs is a well-established method for enhancing desirable drug-like properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides an in-depth cost-benefit analysis of 4-Fluoro-2-(trifluoromethoxy)aniline (CAS 123572-66-7), a highly functionalized aniline, comparing it with other common fluorinated alternatives to inform your synthetic strategy.
The Unique Profile of this compound
This compound is not a simple building block; it is a specialized reagent chosen for specific, nuanced effects. Understanding the contribution of each substituent is key to justifying its use.
-
The Trifluoromethoxy (-OCF₃) Group: Often considered a "super-methoxy" group, the -OCF₃ moiety is a powerful lipophilic hydrogen bond acceptor. Unlike the more common trifluoromethyl (-CF₃) group, it is a weak electronic deactivator, offering a different electronic profile for molecular interactions.[3][4] Its primary benefit lies in its ability to enhance membrane permeability and resist metabolic degradation, particularly oxidative attacks that are common for simple methoxy groups.[1][4]
-
The Ortho-Fluoro (-F) Group: The fluorine atom at the 2-position serves multiple purposes. It subtly modulates the basicity (pKa) of the aniline nitrogen, which can be critical for tuning the binding affinity of the final compound. Furthermore, it can serve as a metabolic blocking position and may engage in favorable orthogonal multipolar interactions with target proteins.
The combination of these two groups on an aniline scaffold provides a unique tool for chemists looking to fine-tune Structure-Activity Relationships (SAR) where both lipophilicity and electronic modulation are required.
Comparative Analysis: Performance vs. Cost
The primary drawback of highly specialized reagents is often their cost. A thorough analysis requires comparing this compound not only to its direct isomers but also to other fluorinated anilines that might serve a similar, though not identical, purpose.
Physicochemical and Safety Comparison
The choice of reagent is fundamentally governed by its physical properties and safety profile. The following table summarizes key data for this compound and its common alternatives.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Hazard Summary |
| This compound | 123572-66-7 | 195.12 | - | - | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5] |
| 4-(Trifluoromethoxy)aniline | 461-82-5 | 177.12 | Liquid | 73-75 / 10 mmHg | Toxic if swallowed, Fatal in contact with skin, Causes skin irritation and serious eye damage. May cause damage to organs through prolonged exposure.[6] |
| 4-Fluoro-2-(trifluoromethyl)aniline | 393-39-5 | 179.11 | Liquid | 70-72 / 17.5 mmHg | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7] |
| 4-(Trifluoromethyl)aniline | 455-14-1 | 161.13 | Liquid | 83 / 12 mmHg | Harmful by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin.[8][9] |
Data compiled from multiple supplier and safety data sheets. Hazard statements are summaries; always consult the full SDS before use.[5][6][7][8][9]
Illustrative Cost Analysis
The economic viability of a synthetic route is paramount. The following table provides an illustrative cost comparison based on publicly available catalog prices from major suppliers. These prices are subject to change and vary by supplier and purity grade.
| Compound | Representative Supplier | Purity | Unit Size | Price (USD) | Price per Gram (USD) |
| This compound | ChemicalBook | 97% | - | - | - |
| 4-(Trifluoromethoxy)aniline | Sigma-Aldrich | 98% | 5g | ~$100 | ~$20 |
| 4-(Trifluoromethyl)aniline | Chem-Impex | ≥ 97% | 100g | ~$39 | ~$0.39 |
| 4-(Trifluoromethoxy)aniline | TradeIndia | 99% | 200kg | ₹1150/kg (~$13.8) | ~$0.014 (Bulk) |
Note: Pricing for this compound is less commonly listed, suggesting it is a more specialized, "synthesis-on-demand" reagent, which typically implies a significantly higher cost per gram compared to widely stocked alternatives like 4-(Trifluoromethyl)aniline.[8][10] The drastic price difference between lab-scale and bulk quantities for 4-(trifluoromethoxy)aniline highlights the importance of scale in cost analysis.
Experimental Design: A Self-Validating Protocol
To objectively assess the performance of these anilines, we propose a standard palladium-catalyzed Buchwald-Hartwig amination reaction. This type of reaction is fundamental in drug discovery for creating C-N bonds.
Objective
To compare the reaction efficiency, yield, and purity of the coupling product formed between 4-bromotoluene and four different fluorinated anilines under identical reaction conditions.
Experimental Protocol
Materials:
-
4-Bromotoluene
-
This compound
-
4-(Trifluoromethoxy)aniline
-
4-Fluoro-2-(trifluoromethyl)aniline
-
4-(Trifluoromethyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP (ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure (to be performed for each aniline in parallel):
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Racemic-BINAP (0.03 mmol, 3 mol%), and Sodium tert-butoxide (1.4 mmol). Seal the tube, and purge with argon for 10 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the respective aniline (1.2 mmol), 4-bromotoluene (1.0 mmol), and anhydrous toluene (4 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Reaction Monitoring (Self-Validation): At T=1h, 2h, 4h, and 8h, carefully extract a small aliquot (~0.1 mL) under argon. Quench with ethyl acetate and analyze by Thin Layer Chromatography (TLC) and LC-MS to monitor the consumption of starting materials and the formation of the product. This provides kinetic insight and ensures the reaction is proceeding as expected.
-
Workup: After 8 hours (or upon completion as determined by monitoring), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the pure product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow Visualization
Caption: Experimental workflow for the comparative Buchwald-Hartwig amination.
A Decision-Making Framework for Reagent Selection
The "best" reagent is context-dependent. The ultimate decision synthesizes cost, performance, and the specific goals of the drug discovery program.
Caption: Decision tree for selecting an appropriate fluorinated aniline building block.
Interpreting the Analysis:
-
When to Use this compound: This reagent is justified in later-stage development or complex SAR studies. Its higher cost is offset when its unique electronic and steric properties are essential to achieve the desired biological activity, pharmacokinetic profile, or to block a known metabolic pathway that other analogues failed to address. It is a problem-solving tool, not a first-pass screening compound.
-
The Pragmatic Alternatives:
-
4-(Trifluoromethyl)aniline is the workhorse for initial screens. Its low cost and high availability make it ideal for exploring the general tolerance for a bulky, lipophilic, electron-withdrawing group at the 4-position.[8][9]
-
4-(Trifluoromethoxy)aniline is an excellent intermediate choice when metabolic stability of a para-alkoxy group is a known issue and the project budget can accommodate a moderate increase in cost.[10][11]
-
-
The Benefit Calculation: The "benefit" in this analysis is not merely chemical yield. It includes factors like improved in vivo half-life, higher potency, and reduced off-target effects. A 10% increase in yield with an expensive reagent may not be economical. However, a 2-fold improvement in metabolic stability that moves a project from "no-go" to "go" provides an almost infinite return on the initial investment in the reagent.
Conclusion and Final Recommendation
This compound is a high-value, specialized reagent. Its cost is significant, but its utility in overcoming specific challenges in drug discovery—particularly in achieving a desired blend of metabolic stability and electronic tuning—is undeniable.
-
For early-stage discovery and initial SAR: Begin with the most cost-effective analogues like 4-(trifluoromethyl)aniline to establish a baseline.
-
For lead optimization: If metabolic stability is a concern, progress to 4-(trifluoromethoxy)aniline .
-
For advanced optimization and problem-solving: Employ This compound when its unique substitution pattern is hypothesized to solve a specific, well-defined problem (e.g., pKa modulation, blocking ortho-metabolism) that cheaper alternatives cannot address.
Ultimately, a sound cost-benefit analysis moves beyond the price tag on the bottle. It encompasses the cost of time, resources, and the potential value of the intellectual property being developed. By strategically deploying reagents like this compound, research organizations can more effectively navigate the complex landscape of modern drug discovery.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, 97% - Safety Data Sheet [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 4-氟-2-三氟甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chembk.com [chembk.com]
- 10. 4-(trifluoro Methoxy) Aniline at 1150.00 INR in Ankleshwar, Gujarat | Shree Sadguru Enterprise [tradeindia.com]
- 11. nbinno.com [nbinno.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Fluoro-2-(trifluoromethoxy)aniline
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical research environment. This guide provides a detailed, procedural framework for the proper disposal of 4-Fluoro-2-(trifluoromethoxy)aniline, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are designed to be self-validating, integrating causality with procedural steps to foster a deep understanding of safe laboratory practices.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, a halogenated aromatic amine, presents a significant hazard profile that necessitates stringent safety protocols.
Key Hazards:
-
Toxicity: this compound is classified as harmful if swallowed and may cause respiratory irritation.[1] Aromatic amines, as a class, are known for their potential to be readily absorbed through the skin, highlighting the critical need for appropriate personal protective equipment.[2]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.[3] While specific data on its environmental persistence may be limited, the general principle for such compounds is to prevent their release into the environment.[1][4]
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Immediate Safety and Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, the establishment of a safe working environment and the correct use of Personal Protective Equipment are non-negotiable.
Engineering Controls:
-
All handling and preparation for disposal of this compound must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[5][6]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are essential to protect against splashes.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[3]
-
Respiratory Protection: In situations where handling occurs outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a regulated hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][7]
Workflow for Disposal:
Disposal Workflow Diagram
Detailed Procedural Steps:
-
Personal Protective Equipment (PPE) and Safety Check: Before beginning, ensure all required PPE is correctly worn. Verify that the chemical fume hood is operational.
-
Waste Container Preparation:
-
Obtain a designated hazardous waste container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) container is generally suitable.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be recorded on the label.
-
-
Transfer of Unused or Waste Chemical:
-
Carefully transfer any unused or waste this compound into the prepared hazardous waste container.
-
Use a funnel to prevent spills. If a spill occurs, it must be managed immediately as outlined in the spill response section.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated paper towels, or gloves, must also be placed in the designated hazardous waste container.[3]
-
-
Container Sealing and Storage:
-
Once all waste has been collected, securely seal the container.[6]
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][7] The storage area should have secondary containment.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1][8] Halogenated organic compounds often require high-temperature incineration in a facility equipped with afterburners and scrubbers to prevent the release of harmful decomposition products.[1][9]
-
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is critical to mitigating harm.
Spill Response:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Containment: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.[4]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. echemi.com [echemi.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2-(trifluoromethoxy)aniline
Welcome to your essential guide for the safe handling of 4-Fluoro-2-(trifluoromethoxy)aniline (CAS No. 123572-66-7). This document moves beyond a simple checklist, offering a deep dive into the rationale behind each piece of personal protective equipment (PPE) and the associated operational protocols. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, and that begins with a comprehensive understanding of the materials we work with. The guidance provided herein is grounded in established safety protocols for handling hazardous substituted anilines and fluorinated compounds.
The core principle of our safety doctrine is risk mitigation through informed action. This compound, like many of its structural analogs, presents significant health hazards that necessitate meticulous planning and execution of handling procedures. This guide is structured to provide immediate, actionable intelligence for your operational and disposal plans.
Hazard Assessment: Understanding the Risk Profile
Before any handling, it is crucial to understand the specific dangers posed by this compound. Based on data for closely related compounds like 4-(Trifluoromethoxy)aniline, the primary hazards include:
-
Acute Toxicity: The substance is expected to be toxic if swallowed and potentially fatal if it comes into contact with the skin.[1] Aniline and its derivatives can be absorbed through the skin and may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
-
Severe Eye Damage: Direct contact can cause serious and potentially irreversible eye damage.[1]
-
Skin Irritation: The compound is likely to cause skin irritation upon contact.
-
Organ Toxicity: There is a potential for damage to organs through prolonged or repeated exposure.[1]
Given this profile, all work must be conducted with the assumption that the compound is highly hazardous through multiple exposure routes. A designated area, such as a specific chemical fume hood, should be clearly marked for its use.[2]
The Core Ensemble: Required Personal Protective Equipment
The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions | Tightly fitting safety goggles and a face shield.[3] | Double-gloving with a chemical-resistant outer glove (e.g., Butyl or Viton) over a standard nitrile inner glove. | Full-length lab coat with tight cuffs, disposable apron, long pants, and closed-toe shoes. | All handling of solids and solutions must be performed within a certified chemical fume hood.[4] |
| In-Vitro/In-Vivo Administration | Tightly fitting safety goggles and a face shield.[3] | Double-gloving as specified above. | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood or appropriate ventilated enclosure.[4] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant disposable coveralls and shoe covers. | A respirator with an appropriate organic vapor/acid gas cartridge may be required for large spills.[4] |
| Waste Disposal | Tightly fitting safety goggles. | Double-gloving as specified above. | Full-length lab coat with tight cuffs and closed-toe shoes. | All handling of waste must be performed within a certified chemical fume hood.[4] |
Causality Behind PPE Choices:
-
Eye and Face Protection: The combination of safety goggles and a face shield is mandated by the high risk of serious eye damage.[3] Goggles protect against splashes, while the face shield provides a broader barrier against sprays and splashes to the entire face.
-
Hand Protection: Aniline and its derivatives can readily penetrate standard nitrile gloves with prolonged contact. Therefore, double-gloving with a highly resistant outer glove like butyl rubber or Viton is a critical measure to prevent dermal absorption, which can be a route for fatal toxicity.[1] Always inspect gloves for integrity before use.
-
Body Protection: A full-length lab coat, preferably of a low-permeability material, combined with a disposable apron, provides a robust barrier against accidental spills on the torso. Closed-toe shoes and long pants are a fundamental laboratory requirement to protect the lower body.[2]
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which prevents the inhalation of vapors or aerosols.[4] Respiratory protection is generally reserved for emergency situations like large spills outside of a fume hood.
Procedural Guidance: Step-by-Step Protocols
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are immediately accessible and have been recently tested.[5][6]
-
Location: All manipulations, including weighing, preparing solutions, and aliquoting, must occur inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[2] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] Store in a locked cabinet or an area accessible only to authorized personnel.[1][2]
-
Waste Classification: All materials contaminated with this compound, including disposable gloves, weighing papers, pipette tips, and empty containers, must be treated as hazardous waste.
-
Collection: Collect contaminated solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a compatible, sealed container, also clearly labeled.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Do not pour any waste down the drain.[3]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
Caption: Emergency Response Flowchart.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but your entire research team. Trust in these validated procedures is paramount for advancing your work without compromising well-being.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

